molecular formula C17H18F3NO B15616634 Fluoxetine-d6 CAS No. 2319722-07-9

Fluoxetine-d6

Cat. No.: B15616634
CAS No.: 2319722-07-9
M. Wt: 315.36 g/mol
InChI Key: RTHCYVBBDHJXIQ-ZQOPBQDMSA-N
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Description

Fluoxetine-d6 is a useful research compound. Its molecular formula is C17H18F3NO and its molecular weight is 315.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

2319722-07-9

Molecular Formula

C17H18F3NO

Molecular Weight

315.36 g/mol

IUPAC Name

3-deuterio-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/i2D,3D,4D,5D,6D,16D

InChI Key

RTHCYVBBDHJXIQ-ZQOPBQDMSA-N

Origin of Product

United States

Foundational & Exploratory

Fluoxetine-d6 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties and analytical applications of Fluoxetine-d6, a deuterated analog of the widely recognized antidepressant, Fluoxetine. Designed for researchers, scientists, and professionals in drug development, this document details its structure, molecular weight, and its critical role in analytical methodologies.

Core Chemical Data

This compound is primarily utilized as an internal standard for the quantitative analysis of Fluoxetine in biological matrices through techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are summarized below.

PropertyValueReferences
IUPAC Name 3-deuterio-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[2]
Molecular Formula C₁₇H₁₂D₆F₃NO[3][4]
Molecular Weight 315.36 g/mol [2][3]
Monoisotopic Mass 315.17170916 Da[2]
Purity >98%[3]
CAS Number 2319722-07-9[1][2]

Chemical Structure

The chemical structure of this compound is characterized by the substitution of six hydrogen atoms with deuterium (B1214612) on the phenyl ring and the adjacent carbon.

Chemical structure of this compound

Image Source: PubChem CID 131801594[2]

Experimental Protocols

This compound is instrumental in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Fluoxetine. Below is a representative experimental protocol for the quantification of Fluoxetine in a biological sample using this compound as an internal standard.

Quantification of Fluoxetine in Blood Samples by LC-MS

Objective: To determine the concentration of Fluoxetine in blood plasma using a liquid chromatography-mass spectrometry (LC-MS) method with this compound as an internal standard.

Materials:

  • Blood plasma samples

  • Fluoxetine standard solutions

  • This compound internal standard solution

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration, e.g., 1 µg/mL).

    • Vortex the sample for 30 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluoxetine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 310.1 → 148.1).

      • This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 316.2 → 154.1).

    • Data Analysis: The concentration of Fluoxetine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Workflow and Pathway Diagrams

The following diagram illustrates the experimental workflow for the quantification of Fluoxetine using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Caption: LC-MS/MS quantification workflow for Fluoxetine.

This technical guide provides essential information for the effective use of this compound in a research and development setting. Its well-characterized properties make it an indispensable tool for accurate and precise bioanalytical assays.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Fluoxetine-d6. This compound, a deuterated analog of the widely-used antidepressant Fluoxetine (B1211875), serves as an invaluable internal standard in pharmacokinetic and metabolic studies due to its distinct mass spectrometric signature. This document outlines a viable synthetic pathway and details the rigorous analytical methodologies required to ensure high isotopic enrichment and chemical purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated Grignard reagent, followed by its reaction with a suitable propiophenone (B1677668) derivative, and culminating in a Williamson ether synthesis. The key to this synthesis is the introduction of the deuterium (B1214612) labels at the phenyl group, creating a stable isotopic variant.

Synthetic Scheme

The overall synthetic scheme can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Formation of Deuterated Intermediate cluster_2 Stage 3: Williamson Ether Synthesis A Bromobenzene-d5 (B116778) C Phenyl-d5-magnesium bromide A->C Anhydrous THF B Magnesium Turnings B->C E 3-(Methylamino)-1-(phenyl-d5)-propan-1-ol C->E 1. Reaction 2. H3O+ Workup D 3-(Methylamino)-1-phenylpropan-1-one (B3050580) D->E G This compound E->G NaH, Anhydrous DMSO F 4-Fluorobenzotrifluoride F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Preparation of Phenyl-d5-magnesium bromide

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is charged with magnesium turnings (1.2 eq.) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Initiation: A small crystal of iodine is added to activate the magnesium surface. Anhydrous tetrahydrofuran (B95107) (THF) is then added to cover the magnesium.

  • Grignard Formation: A solution of bromobenzene-d5 (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated with gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

Stage 2: Synthesis of 3-(Methylamino)-1-(phenyl-d5)-propan-1-ol

  • Reaction: The freshly prepared Phenyl-d5-magnesium bromide solution is cooled to 0 °C. A solution of 3-(methylamino)-1-phenylpropan-1-one (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-(methylamino)-1-(phenyl-d5)-propan-1-ol is purified by column chromatography on silica (B1680970) gel.

Stage 3: Synthesis of this compound (Williamson Ether Synthesis)

  • Alkoxide Formation: To a solution of 3-(methylamino)-1-(phenyl-d5)-propan-1-ol (1.0 eq.) in anhydrous dimethyl sulfoxide (B87167) (DMSO), sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 1 hour.

  • Etherification: 4-Fluorobenzotrifluoride (1.1 eq.) is added to the reaction mixture. The temperature is raised to 80-90 °C and the reaction is stirred for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by column chromatography.

Quantitative Data

The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on reaction scale and conditions.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTypical Yield (%)
1Phenyl-d5-magnesium bromideBromobenzene-d51 : 1.2 (Bromobenzene-d5:Mg)Anhydrous THF>90% (in solution)
23-(Methylamino)-1-(phenyl-d5)-propan-1-ol3-(Methylamino)-1-phenylpropan-1-one1 : 1.1 (Ketone:Grignard)Anhydrous THF75-85%
3This compound3-(Methylamino)-1-(phenyl-d5)-propan-1-ol1 : 1.2 : 1.1 (Alcohol:NaH:Ar-F)Anhydrous DMSO60-70%

Isotopic Purity Analysis

The determination of the isotopic purity and enrichment of this compound is critical to its function as an internal standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[1]

Analytical Workflow

The workflow for assessing the isotopic purity of a synthesized batch of this compound involves a combination of chromatographic separation and spectroscopic analysis.

Purity_Analysis_Workflow A Synthesized this compound B LC-HRMS Analysis A->B D Quantitative NMR (qNMR) Analysis A->D C Isotopic Distribution Determination B->C F Isotopic Purity Report C->F E Confirmation of Deuteration Site & Quantification of Residual Protons D->E E->F

Caption: Workflow for the isotopic purity analysis of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. It allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).

Experimental Protocol:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • LC-HRMS Analysis:

    • Liquid Chromatography: The sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is used to achieve chromatographic separation.

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan spectra are acquired over a mass range that includes the molecular ions of unlabeled and deuterated fluoxetine (e.g., m/z 300-330). High resolution (>60,000) is crucial to resolve the different isotopologues.

  • Data Analysis:

    • The mass spectrum of the this compound peak is analyzed. The isotopic cluster will show a distribution of peaks corresponding to d0, d1, d2, d3, d4, d5, and d6 species.

    • The intensity of each isotopologue peak is measured.

    • The isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = (Intensity of d6 peak / Sum of intensities of all isotopologue peaks) x 100

    • Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) should be applied for highly accurate measurements.[2]

Quantitative Data (Representative):

IsotopologueMass (m/z)Relative Intensity (%)
d0 (Unlabeled)310.1413< 0.1
d1311.1476< 0.5
d2312.1539< 1.0
d3313.1602< 1.5
d4314.1665< 2.0
d5315.1728~5.0
d6316.1791> 90.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is used to confirm the position of the deuterium labels and to quantify the amount of residual, non-deuterated material. ¹H NMR is particularly useful for this purpose.

Experimental Protocol:

  • Sample Preparation: An accurately weighed amount of the this compound sample (e.g., 10 mg) and a certified internal standard of known purity (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • A standard ¹H NMR spectrum is acquired. Key parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • The ¹H NMR spectrum is processed and baseline corrected.

    • The integrals of the residual proton signals in the phenyl region of this compound are compared to the integral of a known signal from the internal standard.

    • The percentage of residual protons at the labeled sites can be calculated, which provides a measure of the isotopic purity.

Quantitative Data (Representative):

ParameterSpecificationResult
Chemical Purity (by ¹H NMR)≥ 98%99.5%
Isotopic Enrichment (by ¹H NMR)≥ 98% (d6)99.2%
Residual Unlabeled Fluoxetine< 0.5%0.3%

Conclusion

The synthesis of high-purity this compound is a critical process for providing reliable internal standards for bioanalytical and drug metabolism studies. The synthetic route outlined in this guide, based on established organic chemistry principles, offers a practical approach to obtaining this deuterated analog. Rigorous analytical characterization using HRMS and qNMR is essential to confirm the isotopic enrichment and chemical purity, ensuring the integrity of subsequent research applications. The detailed protocols and representative data presented herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Fluoxetine-d6, a deuterated isotopologue of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), Fluoxetine (B1211875). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacological studies.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), due to its chemical similarity to fluoxetine and its distinct mass.[1][2] The deuterium (B1214612) labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte, ensuring accurate quantification in complex biological matrices.

Table 1: Summary of Quantitative Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 3-deuterio-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-aminePubChem
Molecular Formula C₁₇H₁₂D₆F₃NO[3][4]
Molecular Weight 315.36 g/mol [3][4][5]
Exact Mass 315.17170916 Da[5]
CAS Number 2319722-07-9[3][5]
Appearance Crystalline solid (for hydrochloride salt)[6]
Melting Point Not explicitly reported for d6. For Fluoxetine HCl: 158.4-158.9 °C[7]
Boiling Point Not explicitly reported for d6. For Fluoxetine: 395 °C[8]
Solubility Soluble in Methanol (B129727), Ethanol, DMSO, and DMF.[6] For Fluoxetine HCl in water: 14 mg/mL.[9]
pKa (Strongest Basic) Not explicitly reported for d6. For (S)-Fluoxetine: 9.8[10]
LogP Not explicitly reported for d6. For Fluoxetine: 4.05[11]
Purity >98% (commercially available)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound. Below are representative protocols derived from published analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol outlines a general procedure for the quantification of a target analyte using this compound as an internal standard.

Objective: To determine the concentration of an analyte in a biological sample (e.g., plasma, serum) using a validated LC-MS/MS method with this compound as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample, add 200 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing a known concentration of this compound (internal standard).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size) is commonly used.[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.[12]

    • Column Temperature: 40 °C.[12]

    • Injection Volume: 5 µL.[12]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[12]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and this compound. For this compound, a common transition is m/z 316.2 → 154.1.[12]

    • Optimization: Ion source parameters such as capillary voltage, gas temperatures, and gas flows should be optimized to achieve maximum sensitivity.

Data Analysis:

  • The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of the analyte.

Spectroscopic Characterization (General Protocol)

Objective: To obtain spectroscopic data (e.g., UV-Vis, IR, NMR) for the characterization of this compound.

Methodology:

  • UV-Vis Spectroscopy:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water:methanol mixture).

    • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

    • The non-deuterated fluoxetine typically shows a maximum absorbance around 225-230 nm.[13][14]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a suitable substrate.

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Characteristic peaks for fluoxetine hydrochloride include those corresponding to N-H, C-H, C-O, and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • The ¹H NMR spectrum is expected to show a significant reduction in the signals corresponding to the phenyl and a specific methylene (B1212753) proton due to deuterium substitution. The remaining proton signals can be assigned to the corresponding protons in the molecule. ¹³C NMR will show the carbon skeleton.

Signaling Pathways and Experimental Workflows

The pharmacological effects of fluoxetine, and by extension this compound, are primarily attributed to its action as a selective serotonin reuptake inhibitor (SSRI).

Mechanism of Action: Selective Serotonin Reuptake Inhibition

Fluoxetine blocks the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake presynaptic Presynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin 5-HT serotonin_vesicle->serotonin Release receptor 5-HT Receptor serotonin->receptor Binding sert SERT (Serotonin Transporter) serotonin->sert Reuptake postsynaptic Postsynaptic Neuron receptor->postsynaptic Signal Transduction fluoxetine This compound fluoxetine->sert Inhibition

Caption: Mechanism of action of this compound as an SSRI.

Involvement in MAPK/ERK Signaling Pathway

Studies have shown that fluoxetine can activate the MAPK/ERK signaling pathway, which is involved in neuroplasticity and cell survival. This is considered a potential downstream effect of its primary action on serotonin levels.

MAPK_ERK_Pathway fluoxetine Fluoxetine receptor 5-HT Receptor fluoxetine->receptor Activates g_protein G-protein receptor->g_protein plc PLC g_protein->plc dag DAG plc->dag pkc PKC dag->pkc ras Ras pkc->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., CREB) erk->transcription_factors Phosphorylates gene_expression Gene Expression (Neuroplasticity, Cell Survival) transcription_factors->gene_expression Regulates

Caption: Fluoxetine's influence on the MAPK/ERK signaling pathway.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a bioanalytical study.

Bioanalytical_Workflow start Start: Biological Sample Collection sample_prep Sample Preparation (Protein Precipitation with this compound) start->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_acq Data Acquisition (MRM of Analyte and this compound) lc_ms->data_acq data_proc Data Processing (Peak Integration and Area Ratio Calculation) data_acq->data_proc quant Quantification (Comparison to Standard Curve) data_proc->quant end End: Concentration Determination quant->end

Caption: Bioanalytical workflow using this compound as an internal standard.

Stability

While specific stability studies on this compound are not extensively published, studies on non-deuterated fluoxetine provide valuable insights. Fluoxetine has been shown to be stable in plasma, aqueous, and methanolic solutions when stored at -20°C and 5°C for extended periods.[13][15] However, significant degradation is observed at room temperature.[13][15] For long-term storage of this compound, it is recommended to store it at -20°C as a solid or in a suitable solvent.[6] Aqueous solutions are generally not recommended for storage for more than one day.[6]

Conclusion

This compound is an essential tool for the accurate quantification of fluoxetine in various experimental and clinical settings. This guide has provided a detailed summary of its physical and chemical properties, along with standardized experimental protocols and visualizations of its mechanism of action and analytical workflows. A thorough understanding of these characteristics is paramount for its effective application in research and development.

References

Fluoxetine-d6: A Technical Guide to its Certificate of Analysis and Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluoxetine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods. Herein, we will delve into the critical aspects of its Certificate of Analysis (CoA), detailing the analytical techniques used for its characterization and providing exemplary experimental protocols for its application.

The Role of this compound in Analytical Chemistry

This compound is a stable isotope-labeled version of Fluoxetine, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically almost identical to Fluoxetine but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1][2][3] When used as an internal standard, this compound is added in a known amount to samples containing the non-labeled Fluoxetine. Because it behaves similarly to the analyte during sample preparation, chromatography, and ionization, it can be used to correct for variations and matrix effects, thereby improving the accuracy and precision of the quantitative results.

Understanding the Certificate of Analysis

A Certificate of Analysis for a reference standard like this compound is a document that certifies its quality and purity. It provides a summary of the analytical tests performed on a specific batch of the material and the results of those tests. Below is a summary of the typical quantitative data found on a CoA for this compound, compiled from various suppliers.

Table 1: Summary of Typical Quantitative Data for this compound Reference Standards
ParameterTypical SpecificationExample ResultAnalytical Method
Identity
Infrared (IR) SpectrumConforms to structureCorresponds to referenceInfrared Spectroscopy
UV/Vis Spectrum (in Methanol)λmax = 227.0 ± 1.0 nmλmax = 226.6 nmUV/Vis Spectroscopy
Mass SpectrumConforms to structureConformsMass Spectrometry
¹H-NMR SpectrumConforms to structureConsistent with structureNuclear Magnetic Resonance Spectroscopy
Purity
Chemical Purity (by HPLC)> 98.5 %99.646 ± 0.009 %High-Performance Liquid Chromatography
Isotopic Purity≥98%Not explicitly stated in all CoAsMass Spectrometry or qNMR
Physical Properties
AppearanceWhite to off-white crystalline powderConformsVisual Inspection
Water Content≤ 2.0 %1.7 %Karl Fischer Titration
Concentration (for solutions) As stated on the label1.0 mg/mL (as free base)Gravimetric Preparation & Verification
Form Solid or SolutionSolution in Methanol (B129727)-

Note: The example results are based on a Certificate of Analysis for this compound HCl.[4]

Experimental Protocols

Detailed methodologies are crucial for the proper characterization and use of reference standards. The following sections outline the typical experimental protocols for the key analyses cited in a this compound Certificate of Analysis and its application as an internal standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the this compound reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase for Fluoxetine analysis is a mixture of acetonitrile and a pH-adjusted aqueous buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Inject a defined volume of the solution onto the HPLC system.

    • Record the chromatogram.

    • The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram.

Protocol 2: Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity of the material by comparing its spectrum to that of a known reference standard.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire the IR spectrum of the this compound sample over the range of approximately 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum with the reference spectrum of Fluoxetine. The positions and relative intensities of the absorption bands should be consistent.

Protocol 3: Water Content Determination by Karl Fischer Titration

This method is used to quantify the amount of water present in the solid reference material.

  • Instrumentation: A Karl Fischer titrator.

  • Procedure:

    • A known mass of the this compound solid is dissolved in a suitable solvent.

    • The solution is titrated with a Karl Fischer reagent.

    • The endpoint of the titration is detected potentiometrically, and the water content is calculated.

Protocol 4: Application of this compound as an Internal Standard in LC-MS/MS Analysis of Fluoxetine in a Biological Matrix

This protocol outlines the use of this compound for the quantitative analysis of Fluoxetine in a sample such as plasma or serum.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound internal standard solution.

    • Add a protein precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes).

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC Conditions:

    • Column: A suitable reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Fluoxetine and this compound. For example:

      • Fluoxetine: [Precursor ion m/z] -> [Product ion m/z]

      • This compound: [Precursor ion m/z + 6] -> [Product ion m/z + 6]

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Fluoxetine to the peak area of this compound against the concentration of Fluoxetine standards.

    • Determine the concentration of Fluoxetine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the logical workflow of a Certificate of Analysis and a typical experimental workflow for using this compound as an internal standard.

Certificate_of_Analysis_Workflow cluster_0 Batch Production & Sampling cluster_1 Analytical Testing cluster_2 Documentation Synthesis_of_Fluoxetine_d6 Synthesis_of_Fluoxetine_d6 Batch_Isolation_and_Purification Batch_Isolation_and_Purification Synthesis_of_Fluoxetine_d6->Batch_Isolation_and_Purification Representative_Sampling Representative_Sampling Batch_Isolation_and_Purification->Representative_Sampling Identity_Tests Identity_Tests Representative_Sampling->Identity_Tests Purity_Tests Purity_Tests Representative_Sampling->Purity_Tests Property_Tests Property_Tests Representative_Sampling->Property_Tests IR_Spectroscopy IR_Spectroscopy Identity_Tests->IR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Identity_Tests->Mass_Spectrometry NMR_Spectroscopy NMR_Spectroscopy Identity_Tests->NMR_Spectroscopy UV_Vis_Spectroscopy UV_Vis_Spectroscopy Identity_Tests->UV_Vis_Spectroscopy HPLC HPLC Purity_Tests->HPLC Isotopic_Purity_MS Isotopic_Purity_MS Purity_Tests->Isotopic_Purity_MS Karl_Fischer_Titration Karl_Fischer_Titration Property_Tests->Karl_Fischer_Titration Appearance Appearance Property_Tests->Appearance Data_Review_and_Approval Data_Review_and_Approval IR_Spectroscopy->Data_Review_and_Approval Mass_Spectrometry->Data_Review_and_Approval NMR_Spectroscopy->Data_Review_and_Approval UV_Vis_Spectroscopy->Data_Review_and_Approval HPLC->Data_Review_and_Approval Isotopic_Purity_MS->Data_Review_and_Approval Karl_Fischer_Titration->Data_Review_and_Approval Appearance->Data_Review_and_Approval Certificate_of_Analysis_Generation Certificate_of_Analysis_Generation Data_Review_and_Approval->Certificate_of_Analysis_Generation

Caption: Logical workflow for generating a Certificate of Analysis for a reference standard.

Internal_Standard_Workflow cluster_0 Sample & Standard Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Biological_Sample Biological_Sample Add_IS Add_IS Biological_Sample->Add_IS Calibration_Standards Calibration_Standards Calibration_Standards->Add_IS QC_Samples QC_Samples QC_Samples->Add_IS Fluoxetine_d6_IS_Solution Fluoxetine_d6_IS_Solution Fluoxetine_d6_IS_Solution->Add_IS Sample_Extraction Sample_Extraction Add_IS->Sample_Extraction Protein Precipitation, LLE, or SPE LC_Separation LC_Separation Sample_Extraction->LC_Separation MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection MRM of Fluoxetine & this compound Peak_Integration Peak_Integration MS_MS_Detection->Peak_Integration Calculate_Area_Ratios Calculate_Area_Ratios Peak_Integration->Calculate_Area_Ratios Analyte Area / IS Area Calibration_Curve_Generation Calibration_Curve_Generation Calculate_Area_Ratios->Calibration_Curve_Generation Quantify_Unknowns Quantify_Unknowns Calibration_Curve_Generation->Quantify_Unknowns Final_Concentration_Report Final_Concentration_Report Quantify_Unknowns->Final_Concentration_Report

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism and practical application of Fluoxetine-d6 as an internal standard in the quantitative analysis of fluoxetine (B1211875). By leveraging the principles of isotope dilution mass spectrometry, this compound provides unparalleled accuracy and precision in complex biological matrices. This document will detail the underlying principles, provide comprehensive experimental protocols, and present quantitative data to demonstrate the efficacy of this method.

The Core Mechanism: Why Deuterated Internal Standards are Superior

In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is essential to correct for analytical variability.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1]

This compound, a stable isotope-labeled (SIL) analog of fluoxetine, is considered the gold standard for this purpose.[1] In this compound, six hydrogen atoms are replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to fluoxetine but has a different molecular weight.[2] This mass difference allows the mass spectrometer to distinguish between the analyte (fluoxetine) and the internal standard (this compound).[2]

The near-identical properties of this compound to fluoxetine ensure that it experiences the same degree of variability at each stage of the analysis:

  • Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

  • Chromatography: this compound co-elutes with fluoxetine, meaning they experience the same chromatographic conditions and potential for matrix effects at the same retention time.[2]

  • Ionization: In the mass spectrometer's ion source, both compounds will have nearly identical ionization efficiencies. Any suppression or enhancement of the signal due to the sample matrix will affect both the analyte and the internal standard to the same extent.

By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the internal standard peak area can be used for quantification. This ratio remains constant even if the absolute peak areas fluctuate due to the factors mentioned above, thus ensuring high accuracy and precision.

Experimental Protocols

The following are detailed methodologies for the analysis of fluoxetine in human plasma using this compound as an internal standard. Three common sample preparation techniques are described: protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Materials and Reagents
  • Fluoxetine and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Ammonium formate

  • Human plasma (with K3EDTA as anticoagulant)

  • Appropriate solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A fixed concentration of this compound working solution should be added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

Protocol 1: Protein Precipitation (PPT) [1]

  • To 250 µL of human plasma, add a specified amount of this compound internal standard solution.

  • Add 750 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [3]

  • To 200 µL of human plasma, add the this compound internal standard.

  • Add a specific volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) [4]

  • Condition the SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger solvent (e.g., methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Liquid Chromatography:

ParameterTypical Value
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseA mixture of acetonitrile and water with 0.1% formic acid[2]
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C

Mass Spectrometry:

ParameterTypical Value
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsFluoxetine: m/z 310 > 148; this compound: m/z 316 > 154 (example)[1]
Dwell Time200 ms
Collision EnergyOptimized for the specific instrument and analyte

Data Presentation: Quantitative Performance

The use of this compound as an internal standard significantly improves the precision and accuracy of fluoxetine quantification. The following tables summarize typical validation data from bioanalytical methods using a deuterated internal standard.

Table 1: Intra-Day and Inter-Day Precision and Accuracy [2]

AnalyteNominal Concentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Fluoxetine103.13 - 9.6197.98 - 110.443.54 - 7.99100.25 - 105.8
Norfluoxetine (B159337)103.13 - 9.6197.98 - 110.443.54 - 7.99100.25 - 105.8

Table 2: Linearity and Lower Limit of Quantification (LLOQ) [1]

ParameterValue
Linear Range0.25 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
LLOQ0.25 ng/mL
LLOQ Precision (%CV)< 15%
LLOQ Accuracy (%)85 - 115%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical principle of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification logical_relationship cluster_measurement Measurement A_Prep Sample Prep Variability Analyte_Response Variable Analyte Response A_Prep->Analyte_Response A_Inject Injection Variability A_Inject->Analyte_Response A_Ion Ionization Variability A_Ion->Analyte_Response IS_Prep Sample Prep Variability IS_Response Variable IS Response IS_Prep->IS_Response IS_Inject Injection Variability IS_Inject->IS_Response IS_Ion Ionization Variability IS_Ion->IS_Response Ratio Constant Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate & Precise Quantification Ratio->Result

References

A Technical Guide to Fluoxetine-d6: Commercial Availability, Analysis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluoxetine-d6, a deuterated analog of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). This document details its commercial availability from various suppliers, presents key quantitative data in a structured format, outlines established experimental protocols for its use, and illustrates the signaling pathways associated with fluoxetine's mechanism of action.

Commercial Availability and Suppliers

This compound is readily available from a range of specialized chemical suppliers. It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of fluoxetine concentrations in biological matrices.[1][2][3][4] The table below summarizes the offerings from prominent suppliers.

SupplierProduct NameCatalog NumberFormulationPurityAdditional Notes
Sigma-Aldrich (Cerilliant) This compound 100 µg/mL in methanol (B129727) (as free base)F-919100 µg/mL in methanolCertified Reference MaterialSold as a Certified Spiking Solution®
Cerilliant This compound oxalate (B1200264)F-0381.0 mg/mL (as free base) in MethanolCertified Reference Material
Simson Pharma Limited This compound-NeatHigh PurityAccompanied by a Certificate of Analysis
BOC Sciences Fluoxetine-[d6]BLP-005486Neat>98%
MedChemExpress This compound (LY-110140 free base-d6)HY-112726SNeat>98%
LGC Standards This compound.HClLPM-FLX-1471-HCNeat99.646 ± 0.009 %Certificate of Analysis available
Clearsynth This compound OxalateCS-BX-00840NeatHigh Purity
Axios Research This compoundAR-F01764NeatHigh PurityUsed as a reference standard

Experimental Protocols

This compound is a critical tool for the accurate quantification of fluoxetine in preclinical and clinical research. Below are detailed methodologies for its application in widely used analytical techniques.

Quantification of Fluoxetine in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for the therapeutic drug monitoring of fluoxetine.[5][6]

a. Sample Preparation (Protein Precipitation)

  • To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 750 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., Accucore® C18, 100×2.1mm, 2.6µm) is commonly used.[5]

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile[5]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fluoxetine: The transition of the protonated molecule [M+H]+ to a specific product ion (e.g., m/z 310.1 → 148.1).

    • This compound: The transition of the deuterated protonated molecule [M+H]+ to its corresponding product ion (e.g., m/z 316.1 → 154.1).

Simultaneous Analysis of Fluoxetine and Norfluoxetine (B159337) in Biological Samples by GC-MS

This protocol outlines a method for the analysis of fluoxetine and its active metabolite, norfluoxetine, using a deuterated internal standard.[7]

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of biological sample (e.g., plasma, urine), add an appropriate amount of this compound internal standard.

  • Alkalinize the sample with a suitable buffer (e.g., sodium borate (B1201080) buffer, pH 9.5).

  • Extract the analytes with an organic solvent such as n-butyl chloride or a mixture of hexane (B92381) and isoamyl alcohol.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatize the dried extract with a suitable agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), to improve chromatographic properties and fragmentation.

b. Gas Chromatography Conditions

  • Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of ~100°C, followed by a ramp to ~280°C.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z):

    • Fluoxetine derivative: Specific fragment ions.

    • Norfluoxetine derivative: Specific fragment ions.

    • This compound derivative: Corresponding deuterated fragment ions.

Signaling Pathways of Fluoxetine

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[8][9] This elevated serotonin level enhances neurotransmission by acting on various postsynaptic and presynaptic serotonin receptors.

fluoxetine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron fluoxetine Fluoxetine sert SERT (Serotonin Transporter) fluoxetine->sert Inhibits serotonin_reuptake Serotonin Reuptake serotonin_vesicle Serotonin Vesicles serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release serotonin->sert receptor 5-HT Receptor serotonin->receptor Binds downstream Downstream Signaling receptor->downstream Activates serotonin_signaling cluster_receptor 5-HT Receptor Activation cluster_pathways Downstream Signaling Cascades cluster_ac Adenylyl Cyclase Pathway cluster_plc Phospholipase C Pathway serotonin Serotonin (5-HT) receptor 5-HT Receptor (GPCR) serotonin->receptor g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Modulates plc Phospholipase C (PLC) g_protein->plc Activates camp cAMP ac->camp Generates pka Protein Kinase A (PKA) camp->pka Activates cellular_response1 Cellular Response pka->cellular_response1 dag DAG plc->dag ip3 IP3 plc->ip3 pip2 PIP2 pip2->plc pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release ip3->ca_release cellular_response2 Cellular Response pkc->cellular_response2

References

The Pivotal Role of Fluoxetine-d6 in Modern Pharmacokinetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Fluoxetine-d6 as an internal standard in pharmacokinetic (PK) studies of fluoxetine (B1211875). By leveraging the principles of stable isotope labeling, this compound enhances the accuracy, precision, and robustness of bioanalytical methods, a cornerstone of drug development and clinical research. This document details the underlying principles, experimental methodologies, and data interpretation, offering a comprehensive resource for professionals in the field.

Introduction: The Gold Standard of Bioanalysis

In the quantitative analysis of pharmaceuticals in biological matrices, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in bioanalysis.[3][4]

This compound is a deuterated analog of fluoxetine where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically almost identical to fluoxetine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[5] Its near-identical physicochemical properties ensure that it effectively tracks fluoxetine through extraction, chromatography, and ionization, leading to highly reliable quantitative data.[3][5]

Pharmacokinetics of Fluoxetine and Norfluoxetine (B159337)

Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders.[6][7] It is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2D6, to its only major active metabolite, norfluoxetine.[6][8] Both fluoxetine and norfluoxetine have long elimination half-lives, which is a key consideration in pharmacokinetic study design.[6][9]

ParameterFluoxetineNorfluoxetineReference
Bioavailability ~72%-[6]
Time to Peak Plasma Concentration (Tmax) 6 - 8 hours-[6][10]
Plasma Protein Binding ~94.5%-[6][10]
Volume of Distribution (Vd) 20 - 42 L/kg-[11]
Elimination Half-life (t½) - Acute Dosing 1 - 3 days~8.6 days[6][12]
Elimination Half-life (t½) - Chronic Dosing 4 - 6 days~9.3 - 16 days[6][12]
Metabolism Primarily hepatic via CYP2D6, CYP2C19, CYP2C9, CYP3A4, CYP3A5-[11][13]
Excretion Primarily renal (urine)-[6][13]

Experimental Protocols: A Step-by-Step Approach

The quantification of fluoxetine in biological matrices like plasma or blood is a critical component of pharmacokinetic studies. The following sections detail a typical experimental workflow using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample prior to LC-MS/MS analysis.[1][14]

Materials:

  • Human plasma samples

  • This compound internal standard stock solution

  • Methanol (B129727) (LC-MS grade)[15]

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 250 µL aliquot of human plasma, add a specific volume of the this compound internal standard working solution.[14]

  • Add a precipitating agent, such as methanol, typically in a 3:1 ratio (v/v) to the plasma volume.[15]

  • Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[14]

Chromatographic Conditions (Example):

  • Column: A reverse-phase column, such as a C18 column (e.g., Accucore® C18, 100×2.1mm, 2.6μm).[16]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).[15][16]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[14][15]

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[14]

  • MRM Transitions:

    • Fluoxetine: m/z 310.1 → 148.1[15][17]

    • This compound: m/z 316.2 → 154.2 (Note: The exact transition for this compound may vary slightly based on the deuteration pattern, Fluoxetine-d5 is often cited with m/z 315.1 > 153.0)[15][17]

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity for both fluoxetine and this compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the decision-making process that underscores the importance of using a deuterated internal standard like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of fluoxetine in plasma using this compound as an internal standard.

decision_pathway cluster_is_choice Choice of Internal Standard start Need for Accurate Quantification in Biological Matrix is_needed Is an Internal Standard Required? start->is_needed sil_is Stable Isotope-Labeled IS (e.g., this compound) is_needed->sil_is Yes analog_is Structural Analog IS is_needed->analog_is Yes outcome_high High Accuracy & Precision Minimal Matrix Effects Regulatory Compliance sil_is->outcome_high outcome_low Potential for Differential Extraction/Ionization Increased Variability analog_is->outcome_low

Caption: Decision pathway for selecting an internal standard in bioanalytical methods.

Fluoxetine's Mechanism of Action: A Signaling Perspective

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[10][18] This modulation of serotonergic neurotransmission is believed to underlie its therapeutic effects. Recent research also suggests that fluoxetine's effects may involve the regulation of neuroplasticity through signaling pathways such as the MAPK-ERK pathway.[7][19]

fluoxetine_moa fluoxetine Fluoxetine sert Serotonin Transporter (SERT) fluoxetine->sert Inhibits serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake synaptic_serotonin Increased Synaptic Serotonin serotonin_reuptake->synaptic_serotonin Leads to post_synaptic_receptor Postsynaptic 5-HT Receptor Activation synaptic_serotonin->post_synaptic_receptor mapk_erk MAPK-ERK Pathway Activation post_synaptic_receptor->mapk_erk therapeutic_effects Therapeutic Effects (e.g., Antidepressant) post_synaptic_receptor->therapeutic_effects mapk_erk->therapeutic_effects

Caption: Simplified signaling pathway for fluoxetine's mechanism of action.

Conclusion

This compound is an indispensable tool in the pharmacokinetic analysis of fluoxetine. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly enhances the reliability and accuracy of quantitative data.[1][3] By closely mimicking the behavior of the unlabeled analyte, this compound effectively compensates for analytical variability, a critical requirement for regulatory submissions and robust clinical research. The methodologies and principles outlined in this guide underscore the importance of selecting an appropriate stable isotope-labeled internal standard to achieve the high standards of data quality demanded in modern drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of Fluoxetine in Human Plasma by LC-MS/MS using Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluoxetine (B1211875) in human plasma. The methodology employs a stable isotope-labeled internal standard, Fluoxetine-d6, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1] Accurate and reliable quantification of fluoxetine in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and robustness.[2] This document provides a detailed protocol for the analysis of fluoxetine in human plasma using LC-MS/MS with this compound as the internal standard, ensuring reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • Fluoxetine hydrochloride (≥99% purity)

  • This compound hydrochloride (≥99% purity, as internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K3EDTA as anticoagulant)[1][3]

  • Ultrapure water

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluoxetine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the fluoxetine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.[1]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol and water to achieve a final concentration of 50 ng/mL.[3]

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 4 minutes[2]
Gradient Elution As required for optimal separation

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V[5]
Gas Temperature 350°C[5]
Gas Flow 10 L/min[5]
Nebulizer Pressure 50 psi[5]

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Fluoxetine 310.2148.2[6][7]200
This compound 316.2154.2200

Data Presentation

The method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ). A summary of the quantitative data is presented below.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 0.25 - 50 ng/mL[2]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery 85 - 115%

Workflow Diagram

fluoxetine_analysis_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (200 µL) add_is Add Internal Standard (this compound, 50 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile, 600 µL) add_is->protein_precipitation vortex_1 Vortex (1 min) protein_precipitation->vortex_1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex_1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (200 µL) evaporation->reconstitution lc_injection Inject into LC System (5 µL) reconstitution->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Fluoxetine Concentration calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of fluoxetine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of fluoxetine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and mitigates matrix effects. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for a variety of applications in clinical and pharmaceutical research.

References

Application Note: Quantification of Fluoxetine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Accurate quantification of fluoxetine and its active metabolite, norfluoxetine (B159337), in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note provides a detailed protocol for the quantification of fluoxetine using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, Fluoxetine-d6. The use of an isotopic internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.

Principle of the Method

The method involves the extraction of fluoxetine and the internal standard (this compound) from a biological matrix, followed by derivatization to improve chromatographic properties and thermal stability. The derivatized analytes are then separated by gas chromatography and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Fluoxetine hydrochloride reference standard

  • This compound hydrochloride internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • N-Butyl chloride (or other suitable extraction solvent like a dichloromethane-isopropyl alcohol-ethyl acetate (B1210297) mixture)[1][2]

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Pentafluoropropionic anhydride (B1165640) (PFPA) or Acetic anhydride/Pyridine (B92270) mixture (3:2, v/v) for derivatization[1][2]

  • Drug-free human plasma or urine for calibration standards and quality controls

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of fluoxetine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fluoxetine stock solution in methanol to create working standards for the calibration curve (e.g., in the range of 5-1000 ng/mL).[2][3][4]

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a fixed concentration (e.g., 100 ng/mL).[2]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of the biological sample (plasma, urine, or tissue homogenate) into a glass tube.

  • Add a specific volume of the internal standard working solution to each sample, calibrator, and quality control, except for the blank.

  • Alkalinize the samples by adding a suitable volume of NaOH solution.[1]

  • Add 5 mL of N-butyl chloride (or another appropriate organic solvent).

  • Vortex the tubes for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Option A: Acetylation

    • To the dried extract, add 25 µL of a mixture of acetic anhydride and pyridine (3:2, v/v).[2]

    • Incubate the mixture at 80°C for 60 minutes.[2]

    • Evaporate the derivatization reagents to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.[2]

  • Option B: Pentafluoropropionylation

    • To the dried extract, add 50 µL of pentafluoropropionic anhydride (PFPA).

    • Incubate as required (e.g., 30 minutes at 70°C).

    • Evaporate the excess derivatizing agent under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS fused silica (B1680970) capillary column (30m x 0.25mm i.d., 0.25µm film thickness) or similar.[2]

    • Injector Temperature: 250°C.[5]

    • Oven Temperature Program: Start at 140°C, ramp to 300°C at 40°C/min, and hold for 2 minutes.[5] (Note: The temperature program should be optimized for the specific column and analytes).

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[5]

    • Injection Volume: 1-2 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 280°C.[5]

    • Interface Temperature: 280°C.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Fluoxetine: m/z 117 and 294 (if derivatized with PFPA) or other characteristic ions.[1][3] The major peaks for underivatized fluoxetine are at m/z 44, 59, 91, and 104.[4]

      • This compound (Internal Standard): Select ions with an appropriate mass shift from the native fluoxetine. For a similar internal standard, fluoxetine-d5, the monitored ions are m/z 122 and 299.[1][3]

Data Presentation

Table 1: Quantitative Parameters for Fluoxetine Quantification
ParameterValueReference
Linearity Range50-1000 µg/L[1][3]
Limit of Detection (LOD)12.5 µg/L[1][3]
Limit of Quantification (LOQ)25 µg/L[1][3]
Recovery87-109%[2]
Table 2: Selected Ion Monitoring (SIM) Parameters
AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Reference
Fluoxetine (PFPA derivative)117294[1][3]
Fluoxetine-d5 (PFPA derivative)122299[1][3]

Note: Ions for this compound should be determined based on its mass spectrum but will be shifted accordingly from the native fluoxetine ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_quantification Quantification sample Biological Sample (1 mL) add_is Add this compound (IS) sample->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (N-Butyl Chloride) alkalinize->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate1 Evaporate to Dryness separate->evaporate1 add_reagent Add Derivatizing Agent (e.g., Acetic Anhydride/Pyridine) evaporate1->add_reagent incubate Incubate (e.g., 80°C) add_reagent->incubate evaporate2 Evaporate to Dryness incubate->evaporate2 reconstitute Reconstitute in Methanol evaporate2->reconstitute inject Inject into GC-MS reconstitute->inject separate_gc GC Separation inject->separate_gc detect_ms MS Detection (SIM Mode) separate_gc->detect_ms peak_area Measure Peak Areas detect_ms->peak_area ratio Calculate Area Ratio (Analyte/IS) peak_area->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Experimental workflow for fluoxetine quantification by GC-MS.

Principle of Internal Standard Quantification

internal_standard_principle cluster_input Initial Sample cluster_process Analytical Process cluster_output Measurement cluster_calculation Calculation analyte_unknown Analyte (Unknown Concentration) sample_prep Sample Preparation (Extraction, Derivatization) analyte_unknown->sample_prep is_known Internal Standard (Known Concentration) is_known->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis analyte_response Analyte Signal (Peak Area) gcms_analysis->analyte_response is_response IS Signal (Peak Area) gcms_analysis->is_response ratio Response Ratio (Analyte Signal / IS Signal) analyte_response->ratio is_response->ratio concentration Analyte Concentration ratio->concentration via Calibration Curve

References

Application Note: High-Throughput Analysis of Fluoxetine and Norfluoxetine in Human Plasma for Therapeutic Drug Monitoring Using Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), in human plasma. Fluoxetine-d6 is employed as an internal standard to ensure accuracy and precision, making this method highly suitable for therapeutic drug monitoring (TDM). The protocol detailed below outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation. This method provides the necessary reliability for clinical research and routine TDM of fluoxetine.

Introduction

Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][2] Therapeutic drug monitoring of fluoxetine and its primary active metabolite, norfluoxetine, is crucial for optimizing treatment efficacy and minimizing the risk of adverse effects. Due to inter-individual variability in drug metabolism, TDM helps in personalizing dosage regimens. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis, as they compensate for variations in sample preparation and instrument response. This compound is an ideal internal standard for this purpose, as its chemical and physical properties closely mimic those of the unlabeled analyte.[1][2] This application note provides a detailed protocol for the quantification of fluoxetine and norfluoxetine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

  • Fluoxetine hydrochloride (Reference Standard)

  • Norfluoxetine (Reference Standard)

  • This compound (Internal Standard)[1][2]

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • Formic acid

  • Ammonium acetate

  • Human plasma (K3EDTA as anticoagulant)

Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., Accucore® C18, 100×2.1mm, 2.6μm)[3]

Protocol

1. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluoxetine, norfluoxetine, and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fluoxetine and norfluoxetine stock solutions with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: Accucore® C18 (100×2.1mm, 2.6μm)[3]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 20% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fluoxetine: m/z 310.1 → 148.1

      • Norfluoxetine: m/z 296.1 → 134.1

      • This compound: m/z 316.1 → 154.1

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

Data Analysis and Validation

The method should be validated according to regulatory guidelines. Key validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Fluoxetine1 - 1000> 0.995
Norfluoxetine1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Fluoxetine LLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC50< 15< 1585 - 115
HQC800< 15< 1585 - 115
Norfluoxetine LLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC50< 15< 1585 - 115
HQC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Fluoxetine> 8590 - 110
Norfluoxetine> 8590 - 110
This compound> 8590 - 110

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS (20 µL) Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification (Peak Area Ratio) Data_Acq->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for the LC-MS/MS analysis of fluoxetine and norfluoxetine.

Logical_Relationship TDM Therapeutic Drug Monitoring (TDM) Fluoxetine Fluoxetine & Norfluoxetine Analysis TDM->Fluoxetine Dose Personalized Dosing TDM->Dose LCMS LC-MS/MS Method Fluoxetine->LCMS IS Internal Standard (this compound) LCMS->IS Accuracy Accuracy & Precision IS->Accuracy Accuracy->TDM

Caption: Logical relationship for utilizing this compound in TDM.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput solution for the therapeutic drug monitoring of fluoxetine and its active metabolite, norfluoxetine. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for routine clinical applications, aiding in the optimization of patient therapy.

References

Application Note: High-Throughput and Sensitive Analysis of Fluoxetine in Human Plasma Using LC-MS/MS with Fluoxetine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. The monitoring of its plasma concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in clinical settings to ensure efficacy and prevent toxicity.[1] This application note provides detailed protocols for the sample preparation of fluoxetine from human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fluoxetine-d6 is utilized as an internal standard (IS) to ensure accurate and precise quantification by correcting for matrix effects and variability in sample processing.[2][3] Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of fluoxetine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to create a series of calibration standards and QC samples at various concentrations. A typical calibration curve range for fluoxetine in human plasma is 0.25 to 40.00 ng/mL.[4]

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward method for sample cleanup.[6] Acetonitrile is a commonly used and effective precipitating agent.[7][8][9]

Procedure:

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is effective for protein precipitation).[7][8][9]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

Workflow Diagram:

plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (this compound) plasma->is ppt 3. Add Acetonitrile (300 µL) is->ppt vortex1 4. Vortex (1 min) ppt->vortex1 centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic technique that provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[10]

Procedure:

  • Pipette 300 µL of plasma sample into a centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of a saturated sodium carbonate solution to basify the sample.[11]

  • Add 1 mL of ethyl acetate as the extraction solvent.[11]

  • Vortex the mixture for 3 minutes.[11]

  • Centrifuge at 14,000 rpm for 3 minutes.[11]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 50°C under vacuum.[11]

  • Reconstitute the residue in 100 µL of methanol.[11]

  • Centrifuge at 14,000 rpm for 3 minutes.[11]

  • Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[11]

Workflow Diagram:

plasma 1. Plasma Sample (300 µL) is 2. Add Internal Standard plasma->is base 3. Add Sodium Carbonate is->base solvent 4. Add Ethyl Acetate (1 mL) base->solvent vortex1 5. Vortex (3 min) solvent->vortex1 centrifuge1 6. Centrifuge (14,000 rpm, 3 min) vortex1->centrifuge1 organic 7. Collect Organic Layer centrifuge1->organic evaporate 8. Evaporate to Dryness organic->evaporate reconstitute 9. Reconstitute in Methanol evaporate->reconstitute centrifuge2 10. Centrifuge (14,000 rpm, 3 min) reconstitute->centrifuge2 inject 11. Inject into LC-MS/MS centrifuge2->inject

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE) Protocol

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[5][12] This protocol uses an automated SPE system with MCX cartridges.[5][12]

Procedure (Automated): [13]

  • Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.65 mL of the plasma sample onto the cartridge.

  • Washing 1: Wash the cartridge with 1 mL of a washing solution.

  • Washing 2: Wash the cartridge with another 1 mL of the washing solution.

  • Washing 3: Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness at 45°C using a nitrogen evaporator.[12]

  • Reconstitution: Reconstitute the dried extract with 500 µL of the mobile phase.[12]

  • Injection: Transfer to vials for LC-MS/MS analysis.[12]

Workflow Diagram:

condition 1. Condition Cartridge (Methanol & Water) load 2. Load Plasma Sample condition->load wash1 3. Wash (Washing Solution) load->wash1 wash2 4. Wash (Washing Solution) wash1->wash2 wash3 5. Wash (Methanol) wash2->wash3 elute 6. Elute Analytes wash3->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Data Presentation

The following table summarizes the performance characteristics of the different sample preparation methods based on published literature.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 0.25 - 40.00[4]0.05 - 20[14]0.20 - 30[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.27[4]0.05[14]0.20[5]
Recovery (%) 83.61[4]~65[11]61.25 - 79.39[5]
Run Time (min) 4.0[4]4.0[14]3.5[5]
Precision (%CV) < 15[4]< 15[14]Not Specified
Accuracy (%Bias) < ± 15[4]< ± 15[14]Not Specified

Conclusion

This application note provides detailed and validated protocols for the extraction of fluoxetine from human plasma using protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method will depend on the specific requirements of the study, such as desired sample cleanliness, throughput, and sensitivity. All three methods, when coupled with LC-MS/MS and the use of a deuterated internal standard like this compound, provide reliable and accurate quantification of fluoxetine for a range of clinical and research applications.

References

Application Note: High-Throughput Analysis of Fluoxetine in Forensic Toxicology using Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its presence and concentration in biological samples are of significant interest in forensic toxicology to determine compliance, overdose, or its potential role in post-mortem cases. Accurate quantification of fluoxetine and its active metabolite, norfluoxetine (B159337), is crucial. The use of a stable isotope-labeled internal standard, such as Fluoxetine-d6, is the gold standard for quantitative analysis by mass spectrometry. This method minimizes variations due to sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision. This application note details the use of this compound in established GC-MS and LC-MS/MS protocols for the reliable determination of fluoxetine in forensic toxicological analysis.[1][2]

Principle

Deuterated internal standards, like this compound, are chemically identical to the analyte of interest (fluoxetine) but have a different mass due to the replacement of hydrogen atoms with deuterium.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2] By adding a known amount of this compound to each sample, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification. This ratiometric measurement corrects for potential inconsistencies during the analytical workflow.[2]

Experimental Protocols

This section outlines validated methods for the quantification of fluoxetine using this compound as an internal standard. Two common analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: GC-MS Analysis of Fluoxetine and Norfluoxetine in Biological Samples

This protocol is adapted from a sensitive method for the quantitation of fluoxetine and norfluoxetine in blood, urine, and tissue samples.[3]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of the biological sample (blood, urine, or homogenized tissue), add a known concentration of this compound internal standard.

  • Alkalinize the sample.

  • Extract the analytes with N-butyl chloride.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue and derivatize with pentafluoropropionic anhydride (B1165640) (PFPA) before GC-MS analysis.[3]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Ions to Monitor:

    • Fluoxetine: m/z 117 and 294[3]

    • Norfluoxetine: m/z 117, 176, and 280[3]

    • Fluoxetine-d5 (as a similar deuterated standard): m/z 122 and 299[3]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Blood, Urine, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize Extract Liquid-Liquid Extraction (N-butyl chloride) Alkalinize->Extract Derivatize Derivatize with PFPA Extract->Derivatize GC_MS GC-MS System (SIM Mode) Derivatize->GC_MS Data Data Acquisition & Processing GC_MS->Data

Caption: Workflow for Fluoxetine detection by GC-MS.

Method 2: LC-MS/MS Analysis of Fluoxetine and Norfluoxetine in Plasma

This protocol is a sensitive and rapid method for the simultaneous determination of fluoxetine and norfluoxetine in plasma.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add a known amount of this compound internal standard.

  • Perform a simple liquid-liquid extraction.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: Accucore® C18 column (100×2.1mm, 2.6μm)[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[5]

  • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.[6]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE LC_MSMS LC-MS/MS System (MRM Mode) LLE->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data

Caption: Workflow for Fluoxetine detection by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the quantification of fluoxetine and norfluoxetine.

Table 1: GC-MS Method Performance

ParameterFluoxetineNorfluoxetineReference
Linearity Range50-1000 µg/L50-1000 µg/L[3]
Limit of Detection (LOD)12.5 µg/L12.5 µg/L[3]
Limit of Quantitation (LOQ)25 µg/L25 µg/L[3]

Table 2: LC-MS/MS Method Performance

ParameterFluoxetineNorfluoxetineReference
Linearity Range0.27-22 ng/mL0.27-22 ng/mL[4]
Limit of Detection (LOD)0.1 ng/mL0.1 ng/mL[4]
Correlation Coefficient (r²)>0.999>0.999[4]

Table 3: LC-MS/MS in Dried Blood Spots (DBS) Method Performance

ParameterFluoxetineNorfluoxetineReference
Linearity Range10-750 ng/mL10-750 ng/mL[5]
Precision (CV%)3.13-9.61%3.54-7.99%[5]
Accuracy97.98-110.44%100.25-105.8%[5]

Logical Relationship of Analytical Steps

The accurate quantification of fluoxetine in forensic samples relies on a series of interconnected steps, from sample collection to final data analysis. The use of an internal standard like this compound is integral to this process, ensuring the reliability of the results.

Logical_Relationship cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Collection Sample Collection Storage Sample Storage & Handling Collection->Storage Preparation Sample Preparation (with this compound) Storage->Preparation Instrumentation Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Instrumentation Quantification Quantification using Internal Standard Instrumentation->Quantification Review Data Review & Validation Quantification->Review Reporting Reporting of Results Review->Reporting

Caption: Logical flow of a forensic toxicology analysis.

Conclusion

The use of this compound as an internal standard in both GC-MS and LC-MS/MS methods provides a robust and reliable approach for the quantification of fluoxetine and its metabolite, norfluoxetine, in forensic toxicology. These methods offer high sensitivity, specificity, and accuracy, which are essential for medico-legal investigations. The detailed protocols and performance data presented in this application note can be readily adopted by forensic toxicology laboratories to ensure the quality and defensibility of their analytical results.

References

Application Note: Quantitative Analysis of Norfluoxetine in Human Plasma by LC-MS/MS using Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of norfluoxetine (B159337), the primary active metabolite of fluoxetine (B1211875), in human plasma. The methodology employs Fluoxetine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters for high-throughput analysis.

Introduction

Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1] Its therapeutic effect is mediated by both the parent drug and its active metabolite, norfluoxetine. Due to significant interindividual variability in drug metabolism, monitoring the plasma concentrations of both compounds is crucial for optimizing therapy and ensuring patient safety and adherence.[2][3] This document provides a detailed protocol for the reliable quantification of norfluoxetine using LC-MS/MS, a technique offering high sensitivity and selectivity.

Experimental Workflow

The overall analytical process, from sample receipt to final data analysis, follows a streamlined workflow designed for efficiency and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (e.g., 200 µL) B Spike with this compound (IS) A->B C Liquid-Liquid Extraction (e.g., with MTBE or n-hexane) B->C D Evaporate & Reconstitute C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation (Reversed-Phase C18 Column) E->F G Mass Spectrometric Detection (ESI+, MRM Mode) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Norfluoxetine Concentration I->J

Caption: High-level workflow for norfluoxetine quantification.

Experimental Protocols

Materials and Reagents
  • Standards: Norfluoxetine hydrochloride, this compound hydrochloride

  • Solvents: Acetonitrile (HPLC or MS grade), Methanol (B129727) (HPLC or MS grade), Methyl tert-butyl ether (MTBE) or n-hexane, Formic acid

  • Reagents: Deionized water, Ammonium acetate

  • Matrix: Drug-free human plasma

  • Consumables: Centrifuge tubes, analytical balance, volumetric flasks, pipettes, vials

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Accucore® C18, 100×2.1mm, 2.6μm) is recommended for good separation.[3]

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve norfluoxetine and this compound in methanol to create stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture. These solutions will be used to spike calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 1 µg/mL) in methanol.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample, calibrator, or QC into a clean centrifuge tube.[1]

  • Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.[4]

  • Alkalinize the sample if necessary (e.g., with a small volume of dilute NaOH).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or n-hexane/acetonitrile mixture).[5][6]

  • Vortex vigorously for 2-5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.[4]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.[4]

  • Reconstitute the dried residue in 50-100 µL of the mobile phase starting condition (e.g., 75:25 0.1% formic acid in water:acetonitrile).[4]

  • Vortex to dissolve, then transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography (LC) Conditions

Parameter Condition
Column Accucore® C18 (100 x 2.1 mm, 2.6 µm) or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.4 mL/min[2]
Gradient Start with 20% B, gradient to 50% B over 3-4 minutes[3]
Injection Volume 10-15 µL[4]
Column Temperature 35-40°C[2]

| Run Time | Approximately 4-5 minutes[1][5][7] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[2][5]
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 0.8 kV[2]
Desolvation Temp. 500°C[2]
Analyte MRM Transition (m/z)
Norfluoxetine 296.2 → 134.3[7]

| this compound (IS) | 316.2 → 44.1 (Predicted)¹ |

¹The transition for the internal standard this compound is predicted based on the known transition for fluoxetine (310.3 → 44.1)[7] and fluoxetine-d5 (315 → 44)[5]. The precursor ion is adjusted for the mass of six deuterium (B1214612) atoms.

Data and Performance Characteristics

The described method is validated to be linear, accurate, and precise over a clinically relevant concentration range.

Table 3: Summary of Method Validation Parameters

Parameter Norfluoxetine Performance Source(s)
Linearity Range 0.05 - 800 ng/mL (Varies by specific protocol) [2][5]
Correlation Coefficient (r²) > 0.999 [1][5]
Lower Limit of Quantification (LLOQ) 0.05 - 10 ng/mL [5][7]
Intra-batch Precision (%CV) < 15% (typically 3.5% - 14.9%) [2][3][5]
Inter-batch Precision (%CV) < 15% (typically 2.3% - 14.8%) [2][3][5]

| Accuracy / Bias (%RE) | Within ±15% (typically 89% - 110%) |[3][5][7] |

Mechanism of Action: Serotonin Reuptake Inhibition

Fluoxetine and its metabolite norfluoxetine exert their therapeutic effect by selectively inhibiting the serotonin transporter (SERT) in the presynaptic neuron. This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

G cluster_synapse Synaptic Cleft cluster_nodes Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT SERT Transporter Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Receptor->Postsynaptic Signal Fluoxetine Fluoxetine or Norfluoxetine Fluoxetine->SERT Inhibition

Caption: Inhibition of serotonin reuptake by fluoxetine/norfluoxetine.

Conclusion

The LC-MS/MS method presented provides a highly selective, sensitive, and reliable tool for the quantification of norfluoxetine in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variability in sample processing, leading to excellent precision and accuracy. With a short run time, the method is also suitable for high-throughput applications, making it an invaluable asset for clinical laboratories and pharmaceutical research focused on antidepressant drug therapy.[1][5]

References

Application Note: Chiral Separation and Quantification of Fluoxetine Enantiomers in Human Plasma using LC-MS/MS with Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the chiral separation and quantification of fluoxetine (B1211875) enantiomers, (R)-fluoxetine and (S)-fluoxetine, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and incorporates a stable isotope-labeled internal standard, Fluoxetine-d6, for accurate and precise quantification. The described protocol includes a straightforward liquid-liquid extraction (LLE) for sample preparation and an efficient chromatographic separation on a chiral stationary phase. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the stereospecific analysis of fluoxetine.

Introduction

Fluoxetine, marketed as a racemic mixture of (R)- and (S)-enantiomers, is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][2] The enantiomers of fluoxetine exhibit similar efficacy in blocking serotonin reuptake; however, they have different metabolic profiles and potencies of their primary active metabolite, norfluoxetine.[1][3] Specifically, (S)-norfluoxetine is significantly more potent than (R)-norfluoxetine.[3] These stereoselective differences in pharmacology and pharmacokinetics underscore the importance of chiral-specific analytical methods to accurately characterize the disposition of each enantiomer in biological matrices.[4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. This application note provides a comprehensive protocol for the enantioselective analysis of fluoxetine in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • (R)-Fluoxetine HCl, (S)-Fluoxetine HCl, and this compound HCl (Cerilliant)

  • Human plasma (BioIVT)

  • Methanol (HPLC grade, Fisher Scientific)

  • Acetonitrile (HPLC grade, Fisher Scientific)

  • Ammonium (B1175870) acetate (B1210297) (Sigma-Aldrich)

  • Formic acid (Sigma-Aldrich)

  • Methyl tert-butyl ether (MTBE) (Sigma-Aldrich)

  • Water, deionized (18.2 MΩ·cm)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX Triple Quad 6500+, Waters Xevo TQ-S)

  • Chiral Stationary Phase Column: Chirobiotic V (250 x 4.6 mm, 5 µm) has been shown to be effective for this separation.[5]

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-fluoxetine, (S)-fluoxetine, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-fluoxetine stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate working standard solution into the calibration and QC tubes. Add 10 µL of 50:50 methanol:water to the blank and unknown sample tubes.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M ammonium hydroxide (B78521) to each tube to basify the samples.

  • Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Cap the tubes and vortex for 5 minutes to extract the analytes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 550 µL) to a new set of labeled tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterValue
Column Chirobiotic V (250 x 4.6 mm, 5 µm)
Mobile Phase 92.5% Ethanol / 7.5% aqueous ammonium acetate buffer (pH 6.8)[5]
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See Table 1
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

Table 1: MRM Transitions for Fluoxetine Enantiomers and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(R)-Fluoxetine310.1148.115015
(S)-Fluoxetine310.1148.115015
This compound316.2152.115015
Data Analysis
  • Integrate the peak areas for each enantiomer and the internal standard.

  • Calculate the peak area ratio of each enantiomer to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Use a linear regression with a 1/x² weighting to fit the calibration curve.

  • Determine the concentrations of the enantiomers in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) spike_is Spike with this compound IS plasma->spike_is spike_std Spike with Calibration Standards/QCs spike_is->spike_std basify Basify with NH4OH spike_std->basify lle Liquid-Liquid Extraction (MTBE) basify->lle separate Separate Layers (Centrifuge) lle->separate transfer Transfer Organic Layer separate->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the extraction and analysis of fluoxetine enantiomers.

internal_standard_logic cluster_prep Preparation & Analysis sample_prep Sample Preparation (Extraction, etc.) lcms LC-MS/MS Detection analyte Analyte (R/S-Fluoxetine) - Variable recovery - Matrix effects analyte->lcms is Internal Standard (this compound) - Known amount added - Behaves similarly to analyte is->lcms analyte_response Analyte Response (Area_A) lcms->analyte_response is_response IS Response (Area_IS) lcms->is_response ratio Calculate Ratio (Area_A / Area_IS) analyte_response->ratio is_response->ratio quant Accurate Quantification ratio->quant

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Expected Performance Characteristics

The presented method is expected to achieve a lower limit of quantification (LLOQ) in the low ng/mL range, suitable for typical plasma concentrations observed in clinical and research settings.[5][6] The use of a chiral stationary phase under the described conditions should provide baseline separation of the (R)- and (S)-fluoxetine enantiomers.[7] The method should demonstrate excellent linearity over the calibration range, with correlation coefficients (r²) greater than 0.99. Precision and accuracy are expected to be within ±15% for all QC levels, and ±20% for the LLOQ, meeting the standard criteria for bioanalytical method validation.

Conclusion

This application note provides a detailed protocol for the chiral separation and quantification of fluoxetine enantiomers in human plasma using LC-MS/MS. The method is sensitive, specific, and robust, employing a stable isotope-labeled internal standard (this compound) to ensure data quality. This protocol is a valuable tool for researchers in pharmacology, drug metabolism, and clinical chemistry who require accurate stereospecific measurement of fluoxetine.

References

Application Note: Quantitation of Fluoxetine in Human Urine using LC-MS/MS with Fluoxetine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of fluoxetine (B1211875) in human urine samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Fluoxetine-d6, for accurate and precise quantification. A simple liquid-liquid extraction (LLE) protocol is employed for sample preparation, ensuring high recovery and minimal matrix effects. The method is validated according to regulatory guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical toxicology.

Introduction

Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][2] Monitoring its concentration in biological matrices like urine is crucial for assessing patient adherence, managing dose adjustments, and in toxicological investigations. Fluoxetine is extensively metabolized in the liver, with less than 10% of the dose being excreted unchanged or as fluoxetine glucuronide in the urine.[1][2][3] This necessitates a highly sensitive analytical method for accurate measurement of urinary fluoxetine levels.

This protocol describes a validated LC-MS/MS method for the determination of fluoxetine in human urine, employing this compound as the internal standard (IS) to compensate for variability in sample preparation and instrument response.[4][5]

Experimental

  • Fluoxetine hydrochloride (≥99% purity)

  • This compound oxalate (B1200264) (≥98% purity)[4]

  • HPLC-grade methanol, acetonitrile, and ethyl acetate (B1210297)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human urine

  • Liquid Chromatograph (LC): A system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

A table summarizing the liquid chromatography conditions is provided below.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile[5]
Gradient 20% B to 80% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C[7]
Injection Volume 5 µL[7]

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterCondition
Ionization Mode ESI Positive[6][7]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp 400 °C[7]
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluoxetine310.144.2[6]25
This compound316.2[7]154.1[7]25

Protocols

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of fluoxetine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the fluoxetine primary stock with 50:50 methanol:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 methanol:water.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the fluoxetine working standards into drug-free human urine to obtain final concentrations for the calibration curve and QC samples.

  • Pipette 500 µL of urine sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

  • Add 50 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex for 10 seconds.

  • Add 100 µL of 1 M sodium hydroxide (B78521) to each tube and vortex for 10 seconds to alkalinize the sample.[8]

  • Add 1 mL of ethyl acetate to each tube.

  • Cap the tubes and vortex for 5 minutes.

  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new 1.5 mL microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The analytical method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the following tables.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linear Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 5 ng/mL
Limit of Detection (LOD) 1.5 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%)
LLOQ5< 10%< 12%90 - 110%
Low QC15< 8%< 10%92 - 108%
Mid QC200< 7%< 9%95 - 105%
High QC800< 6%< 8%96 - 104%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1585 - 95%< 15%
High QC80088 - 98%< 12%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample 500 µL Urine Sample add_is Add 50 µL this compound (IS) urine_sample->add_is alkalinize Add 100 µL 1 M NaOH add_is->alkalinize add_solvent Add 1 mL Ethyl Acetate alkalinize->add_solvent vortex Vortex 5 min add_solvent->vortex centrifuge Centrifuge 10,000 x g for 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QqQ) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for fluoxetine quantitation in urine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitation of fluoxetine in human urine. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy and precision. This method is well-suited for routine therapeutic drug monitoring and other clinical and research applications requiring the measurement of urinary fluoxetine concentrations.

References

Application Notes and Protocols for High-Throughput Screening of Fluoxetine Using Fluoxetine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant used to treat a variety of psychological conditions, including major depressive disorder and obsessive-compulsive disorder.[1][2] High-throughput screening (HTS) of fluoxetine is crucial in drug development, clinical toxicology, and therapeutic drug monitoring to ensure efficacy and safety.[3][4] The use of a stable isotope-labeled internal standard, such as fluoxetine-d6, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[4][5]

These application notes provide a detailed protocol for the high-throughput quantification of fluoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The described methodology is sensitive, robust, and suitable for the rapid analysis of a large number of samples.

Mechanism of Action of Fluoxetine

Fluoxetine primarily exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin (5-HT) in presynaptic neurons.[1] This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] Beyond its primary mechanism, fluoxetine's pharmacological effects may also be mediated by influencing neuroplasticity through the enhancement of neurotrophic factors like BDNF signaling, modulating the MAPK-ERK signaling pathway, and interacting with the AKT signaling pathway.[3][6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicles->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptors Binding Signaling_Pathways Downstream Signaling (MAPK-ERK, AKT) Postsynaptic_Receptors->Signaling_Pathways Activation Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Figure 1: Mechanism of Action of Fluoxetine.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of fluoxetine in human plasma.

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[8]

  • Analytical column: BDS Hypersil C18 (50 x 4.6 mm, 5 µm) or equivalent[8]

Preparation of Standard and Quality Control Samples
  • Stock Solutions : Prepare stock solutions of fluoxetine and this compound in methanol at a concentration of 1 mg/mL.[9]

  • Working Standard Solutions : Prepare working standard solutions of fluoxetine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a range of concentrations for the calibration curve.[8]

  • Internal Standard Working Solution : Dilute the this compound stock solution with methanol to a final concentration of 250 ng/mL.[8]

  • Calibration Curve (CC) and Quality Control (QC) Samples : Prepare CC and QC samples by spiking blank human plasma with the appropriate working standard solutions.[8] The typical concentration range for the calibration curve is 0.25 to 40.00 ng/mL.[8] QC samples should be prepared at low, medium, and high concentrations within the calibration range.[8]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in high-throughput screening.[8]

  • Aliquot 250 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (250 ng/mL this compound) to each tube (except for the blank plasma).[8]

  • Vortex the samples for 10 seconds.

  • Add 750 µL of acetonitrile to each tube to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute, followed by centrifugation at 15,000 rpm for 10 minutes.[8]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Vortex1 Add_IS->Vortex1 Add_Acetonitrile Add Acetonitrile (Protein Precipitation) Vortex1->Add_Acetonitrile Vortex2 Add_Acetonitrile->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Figure 2: Sample Preparation Workflow.

LC-MS/MS Method
  • Chromatographic Separation :

    • Column : BDS Hypersil C18 (50 x 4.6 mm, 5 µm)[8]

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.15% formic acid in ammonium acetate buffer (55:45, v/v)[8]

    • Flow Rate : 0.5 mL/min[8]

    • Injection Volume : 10 µL[8]

    • Column Temperature : 45°C[8]

    • Total Run Time : 4.0 minutes[8]

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+)[8]

    • Detection Mode : Multiple Reaction Monitoring (MRM)[8]

    • MRM Transitions :

      • Fluoxetine: m/z 310.1 → 44.2[8]

      • This compound: m/z 315.0 → 44.0[9]

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described method.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Fluoxetine0.25 - 40.00≥ 0.995

Data compiled from multiple sources indicating typical performance.[8][10]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
Low (LQC)0.73< 15< 1585 - 115
Medium (MQC)22.14< 15< 1585 - 115
High (HQC)36.00< 15< 1585 - 115

Data represents typical acceptance criteria for bioanalytical method validation.[8]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Fluoxetine63.04 - 79.3985.6 - 98.7
This compound~61.25Not significantly different from analyte

Data compiled from multiple sources.[9][11]

Conclusion

The presented application notes and protocols describe a robust and high-throughput LC-MS/MS method for the quantification of fluoxetine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation method allows for rapid processing of a large number of samples, making it ideal for clinical and research settings. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation. This methodology can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation for routine therapeutic drug monitoring and pharmacokinetic studies of fluoxetine.

References

Application Note & Protocol: Bioanalytical Method for the Quantification of Fluoxetine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoxetine (B1211875) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders.[1][2] Accurate and reliable quantification of fluoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[3] This application note details a robust and sensitive bioanalytical method for the determination of fluoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, fluoxetine-d5, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][4]

The method described herein utilizes protein precipitation for sample cleanup, offering a simple and rapid extraction procedure.[5] Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).[1][5] This method has been validated to demonstrate its linearity, accuracy, precision, and stability, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Materials and Reagents

  • Analytes and Internal Standard:

    • Fluoxetine hydrochloride (purity ≥ 99%)

    • Fluoxetine-d5 hydrochloride (purity ≥ 99%, isotopic purity ≥ 98%)

  • Reagents:

  • Biological Matrix:

    • Drug-free human plasma with K3EDTA as an anticoagulant.[6]

  • Labware and Equipment:

    • Calibrated micropipettes and tips

    • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • pH meter

    • LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS system or equivalent)[6]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of fluoxetine hydrochloride and fluoxetine-d5 hydrochloride into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the volume.

    • Store the stock solutions at 2-8°C.

  • Working Standard Solutions:

    • Prepare working standard solutions of fluoxetine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for calibration curve and quality control samples.[6]

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the fluoxetine-d5 primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 50 ng/mL.[1]

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike appropriate amounts of the fluoxetine working standard solutions into drug-free human plasma to prepare CC samples at concentrations of 0.25, 0.5, 1, 5, 10, 25, and 50 ng/mL.[5]

  • Prepare QC samples in a similar manner at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.25 ng/mL

    • Low Quality Control (LQC): 0.75 ng/mL

    • Medium Quality Control (MQC): 20 ng/mL

    • High Quality Control (HQC): 40 ng/mL

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (50 ng/mL fluoxetine-d5) to all tubes except the blank. For the blank sample, add 50 µL of the 50:50 methanol/water diluent.

  • Add 750 µL of acetonitrile to each tube to precipitate the plasma proteins.[6]

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 15,000 rpm for 10 minutes.[6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Ascentis Express C18, 75 x 4.6 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic: 80% A and 20% B
Flow Rate 0.2 mL/min[5]
Injection Volume 10 µL[1]
Column Temperature 40°C
Run Time 4.0 minutes[5]

Mass Spectrometry (MS) Parameters:

ParameterValue
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MRM Transitions Fluoxetine: 310.0 → 148.0[5] Fluoxetine-d5: 315.1 → 153.0[5]
Fragmentor Voltage 100 V[6]
Collision Energy Optimized for specific instrument (typically 10-20 eV)
Gas Temperature 350°C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 60 psi[6]
Capillary Voltage 4500 V[6]

Data Presentation and Results

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of fluoxetine to fluoxetine-d5 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used to fit the data.

ParameterResult
Linearity Range 0.25 - 50 ng/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Regression Equation y = mx + c
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples at four concentration levels in replicate (n=6) on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.25< 1585-115< 1585-115
LQC 0.75< 1585-115< 1585-115
MQC 20< 1585-115< 1585-115
HQC 40< 1585-115< 1585-115
Stability

The stability of fluoxetine in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

Stability ConditionDurationTemperatureAcceptance Criteria
Freeze-Thaw Stability 3 cycles-25°C to RT% Bias within ±15%
Short-Term (Bench-Top) Stability 48 hoursRoom Temperature (25°C)% Bias within ±15%[5]
Long-Term Stability 12 months-25°C% Bias within ±15%[5]
Autosampler Stability 48 hours6°C% Bias within ±15%[5]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (Fluoxetine-d5) Plasma->Add_IS Add_ACN Add Acetonitrile (750 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (15,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for the bioanalytical method of fluoxetine.

Logical_Relationship cluster_method_dev Method Development Strategy Analyte Fluoxetine Quantification IS_Selection Internal Standard Selection Analyte->IS_Selection Sample_Prep Sample Preparation Optimization Analyte->Sample_Prep LC_Optimization LC Method Optimization Analyte->LC_Optimization MS_Optimization MS/MS Parameter Optimization Analyte->MS_Optimization Deuterated_IS Deuterated IS (Fluoxetine-d5) IS_Selection->Deuterated_IS Rationale: Similar physicochemical properties Validation Method Validation Deuterated_IS->Validation Protein_Precipitation Protein Precipitation Sample_Prep->Protein_Precipitation Rationale: Simplicity and speed Protein_Precipitation->Validation LC_Optimization->Validation MS_Optimization->Validation

Caption: Logical relationships in the development of the bioanalytical method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluoxetine Analysis with LC-MS/MS and Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of fluoxetine (B1211875). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity and robustness of your analytical methods using fluoxetine-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound for my fluoxetine LC-MS/MS analysis?

A1: Using a stable isotope-labeled internal standard such as this compound is highly recommended for quantitative LC-MS/MS analysis. It offers several advantages over using a different molecule as an internal standard (e.g., amitriptyline)[1]. This compound is chemically identical to fluoxetine, meaning it will have the same chromatographic retention time and ionization efficiency. This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification of fluoxetine.

Q2: What are the typical mass transitions (MRM) for fluoxetine and this compound?

A2: The most commonly used mass transitions for fluoxetine and its deuterated internal standard in positive electrospray ionization (ESI+) mode are summarized in the table below. These transitions are crucial for the selective and sensitive detection of the analytes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fluoxetine310.1 / 310.244.2 / 148.17
Fluoxetine-d5315.2153.17
This compound316.2154.1
(Data sourced from multiple validated LC-MS/MS methods)[1][2][3]

Q3: What concentration range can I expect to reliably quantify for fluoxetine in human plasma?

A3: The linear range for fluoxetine quantification can vary depending on the specific LC-MS/MS method and instrumentation. However, several validated methods demonstrate a broad dynamic range suitable for pharmacokinetic studies.

Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
0.25 - 40.000.27
0.050 - 50.0370.050
2 - 302
0.25 - 500.25
10 - 75010
(Data compiled from various published research articles)[1][2][4][5][6]

Troubleshooting Guide

Issue 1: Poor Sensitivity / Low Signal Intensity

If you are experiencing low signal intensity for fluoxetine, consider the following troubleshooting steps:

  • Optimize Mass Spectrometry Parameters: Ensure that the MS parameters such as nebulizer pressure, gas temperature, gas flow, and capillary voltage are optimized for fluoxetine and this compound.[1] Infusing a standard solution of the analyte and internal standard directly into the mass spectrometer can help in fine-tuning these parameters.

  • Improve Sample Preparation: The choice of sample preparation technique significantly impacts sensitivity. While protein precipitation is a simple and fast method, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample by removing more matrix components that can cause ion suppression.[1][5]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier (acetonitrile or methanol) and the aqueous component with additives like formic acid or ammonium (B1175870) acetate, should be optimized to enhance ionization efficiency.[1][7]

Issue 2: High Matrix Effects

Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification. Here’s how to address this issue:

  • Effective Sample Cleanup: As mentioned above, employing a more rigorous sample preparation method like SPE can significantly reduce matrix effects.[8]

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates fluoxetine from co-eluting matrix components. Adjusting the gradient, flow rate, or trying a different column chemistry can improve separation.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound will experience similar matrix effects as the unlabeled fluoxetine. By calculating the peak area ratio, the variability introduced by matrix effects can be minimized.

Issue 3: Peak Tailing or Poor Peak Shape

Poor peak shape can affect integration and, consequently, the accuracy and precision of your results.

  • Mobile Phase pH: The pH of the mobile phase can influence the peak shape of ionizable compounds like fluoxetine. Adjusting the pH with additives like formic acid can improve peak symmetry.[7]

  • Column Choice: The choice of the analytical column is critical. A C18 column is commonly used for fluoxetine analysis.[1][9] If you are still experiencing issues, consider a column with different properties or a newer generation column.

  • Sample Solvent: Ensure that the solvent used to reconstitute the final extract is compatible with the mobile phase. A mismatch can lead to peak distortion.

Experimental Protocols

Below are detailed methodologies for common experiments cited in the development of LC-MS/MS methods for fluoxetine.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample cleanup.

  • To a 250 µL aliquot of human plasma, add a known amount of this compound internal standard solution.

  • Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.[5][10]

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

G cluster_sample_prep Protein Precipitation Workflow plasma Plasma Sample (250 µL) add_is Add this compound IS plasma->add_is add_precipitant Add Methanol/Acetonitrile add_is->add_precipitant vortex1 Vortex (1-2 min) add_precipitant->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject G cluster_lcms_workflow LC-MS/MS Analysis Workflow lc Liquid Chromatography (Separation on C18 column) esi Electrospray Ionization (ESI+) (Ion Formation) lc->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 collision_cell Quadrupole 2 (Q2) (Collision-Induced Dissociation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector (Signal Acquisition) quad3->detector

References

Stability of Fluoxetine-d6 in various biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fluoxetine-d6 in various biological matrices and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Fluoxetine (B1211875), a widely used antidepressant. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS).[1] The use of a stable isotope-labeled internal standard is considered best practice as it has chemical and physical properties very similar to the analyte (the non-deuterated drug being measured). This allows for more accurate and precise quantification by correcting for variations that can occur during sample preparation and analysis.

Q2: In which biological matrices is this compound typically analyzed?

This compound is commonly used as an internal standard for the quantification of fluoxetine in a variety of biological matrices, including:

  • Human Plasma[2][3]

  • Serum

  • Whole Blood[1][4]

  • Urine[5][1]

  • Tissue Homogenates[4]

Q3: What are the general stability characteristics of this compound?

Fluoxetine and its deuterated analogs are generally stable compounds. However, their stability can be influenced by the biological matrix, storage temperature, and handling procedures. Studies have shown that fluoxetine exhibits good stability when stored at -20°C and 5°C, but can be unstable at room temperature over extended periods.[6]

Stability Data in Biological Matrices

The stability of this compound is a critical parameter for ensuring reliable and reproducible bioanalytical results. The following tables summarize the stability of fluoxetine and its deuterated internal standards under various conditions as reported in validated methods.

Table 1: Freeze-Thaw Stability of Fluoxetine and its Deuterated Internal Standard in Human Plasma

Analyte/Internal StandardMatrixConcentration LevelsNumber of Freeze-Thaw CyclesStability Assessment (% Accuracy)Reference
FluoxetineHuman PlasmaLow QC, High QC3Within acceptable limits[3]
Fluoxetine-d5 (IS)Human PlasmaN/A3Stable[2]
FluoxetineHuman Plasma0.25 ng/mL, 50 ng/mL398.09% - 90.40%[3]
Fluoxetine-d5 (IS)Human PlasmaN/A3102.77% - 92.79%[3]

Table 2: Short-Term (Bench-Top) Stability of Fluoxetine and its Deuterated Internal Standard in Human Plasma

Analyte/Internal StandardMatrixConcentration LevelsStorage ConditionDurationStability Assessment (% Accuracy)Reference
FluoxetineHuman PlasmaLow QC, High QCRoom Temperature14.50 hours96.10% - 100.71%[7]
Fluoxetine-d5 (IS)Human PlasmaN/ARoom Temperature14.53 hours98.54% - 102.96%[7]
FluoxetineHuman Plasma0.25 ng/mL, 50 ng/mL25°C48 hoursWithin acceptable limits[3]

Table 3: Long-Term Stability of Fluoxetine and its Deuterated Internal Standard

Analyte/Internal StandardMatrixConcentration LevelsStorage ConditionDurationStability AssessmentReference
FluoxetineHuman PlasmaLow QC, High QCBelow -15°C5 daysStable[2]
Fluoxetine-d5 (IS)Human PlasmaN/ABelow -15°C5 daysStable[2]
FluoxetineHuman Plasma0.25 ng/mL, 50 ng/mL-25°C12 monthsStable[3]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol outlines a typical procedure for evaluating the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Preparation of Quality Control (QC) Samples:

    • Spike a known volume of the biological matrix (e.g., human plasma) with this compound to achieve a desired concentration.

    • Prepare replicate QC samples at a minimum of two concentration levels (low and high).

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of times (typically a minimum of three cycles).[8]

  • Sample Analysis:

    • After the final thaw cycle, process the QC samples using a validated extraction method (e.g., solid-phase extraction or liquid-liquid extraction).

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Quantify the concentration of this compound in the freeze-thaw QC samples.

    • Compare the measured concentrations to the nominal (initial) concentrations.

    • The stability is considered acceptable if the mean accuracy is within ±15% of the nominal concentration and the coefficient of variation (CV) is not more than 15%.[8]

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles (Repeat 3x) cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High Conc. QC Samples freeze Freeze at -20°C / -80°C for >=12h prep_qc->freeze thaw Thaw at Room Temperature freeze->thaw extract Sample Extraction (SPE or LLE) thaw->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify this compound Concentration compare Compare to Nominal Concentration quantify->compare accept Acceptance Criteria: Mean Accuracy within ±15% CV <= 15% compare->accept G start Inconsistent/ Inaccurate Results coelution Do Analyte and IS Co-elute? start->coelution purity Is the IS Purity Confirmed? coelution->purity Yes adjust_chrom Adjust Chromatography for Co-elution coelution->adjust_chrom No exchange Is Isotopic Exchange Occurring? purity->exchange Yes verify_purity Verify IS Purity via CoA or Analysis purity->verify_purity No test_exchange Perform H/D Exchange Experiment exchange->test_exchange Yes end_node Results Should Improve exchange->end_node No adjust_chrom->coelution verify_purity->purity test_exchange->exchange G start Poor Peak Shape (Tailing/Splitting) solvent Is Injection Solvent Stronger Than Mobile Phase? start->solvent column Is the Column Old or Contaminated? solvent->column No adjust_solvent Use Weaker Injection Solvent solvent->adjust_solvent Yes secondary Are Secondary Interactions Suspected (Basic Compound)? column->secondary No clean_column Flush or Replace Column column->clean_column Yes system Are there System Issues (Leaks, Blockages)? secondary->system No adjust_ph Lower Mobile Phase pH or Use End-Capped Column secondary->adjust_ph Yes check_system Perform System Maintenance system->check_system Yes end_node Improved Peak Shape system->end_node No adjust_solvent->end_node clean_column->end_node adjust_ph->end_node check_system->end_node

References

Technical Support Center: Optimizing Chromatographic Conditions for Fluoxetine-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fluoxetine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

This compound is a deuterated analog of Fluoxetine (B1211875), a widely used antidepressant. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds serve as ideal internal standards. This is because they have nearly identical chemical and physical properties to their non-deuterated counterparts, including similar chromatographic retention times, but are distinguishable by their higher mass. This allows for accurate quantification of the target analyte (Fluoxetine) by correcting for variations in sample preparation and instrument response.

Q2: Which chromatographic techniques are most suitable for this compound analysis?

The most common and effective techniques for the analysis of Fluoxetine and its deuterated standard include:

  • High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection.[1][2]

  • Ultra-Performance Liquid Chromatography (UPLC) for faster analysis times and improved resolution.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex biological matrices.[4][5][6]

  • Thin-Layer Chromatography (TLC) combined with densitometry can also be used for quantification.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Peak Shape Problems

Poor peak shape can significantly compromise the accuracy and precision of your results. Common issues include peak tailing, fronting, and splitting.[9]

Q3: My this compound peak is tailing. What are the possible causes and solutions?

  • Problem: The peak has a broad, drawn-out tail.[9] This can be caused by interactions between the analyte and the stationary phase, a weak mobile phase, or column overload.[9]

  • Troubleshooting Workflow:

G Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue System Issue: - Partially blocked column frit - Dead volume check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: - Secondary interactions with stationary phase - Inappropriate mobile phase pH check_all_peaks->analyte_specific_issue No yes_all Yes no_all No solution_system Solution: - Reverse flush or replace column - Check fittings and tubing system_issue->solution_system solution_analyte Solution: - Adjust mobile phase pH - Use a different column (e.g., with end-capping) - Reduce sample concentration analyte_specific_issue->solution_analyte

Caption: A flowchart for troubleshooting peak tailing issues.

Q4: I am observing peak fronting for this compound. How can I resolve this?

  • Problem: The peak has a sharp front edge and a broad, leading shoulder.[9] This can be due to sample overload, improper mobile phase composition, or issues with the injection volume.[9]

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column. Overloading is a common cause of peak fronting.[10]

    • Check Mobile Phase Compatibility: Ensure the sample solvent is compatible with the mobile phase. A stronger sample solvent can cause the analyte to move too quickly at the beginning of the column.

    • Optimize Injection Volume: A large injection volume can lead to peak distortion. Try reducing the injection volume.[11]

Q5: Why is my this compound peak splitting into two?

  • Problem: The peak appears as two or more merged peaks.

  • Possible Causes & Solutions:

    • Partially Blocked Column Inlet: Debris from the sample or system can block the column frit, causing the sample flow to be distorted.[10] Solution: Reverse flush the column or replace the inlet frit.

    • Column Void: A void at the head of the column can cause the sample to spread unevenly. Solution: This usually indicates column degradation and the column may need to be replaced.

    • Injector Issues: Problems with the injector can lead to improper sample introduction.

Retention Time Variability

Consistent retention times are crucial for reliable peak identification and integration.

Q6: The retention time for this compound is shifting between injections. What could be the cause?

  • Problem: Inconsistent retention times for the same analyte under the same conditions.

  • Possible Causes & Solutions:

    • Changes in Mobile Phase Composition: Even small variations in the mobile phase can affect retention. Solution: Prepare fresh mobile phase carefully and ensure it is well-mixed and degassed.[9]

    • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. Solution: Use a column oven to maintain a constant temperature.[1]

    • Column Equilibration: Insufficient equilibration time between injections can lead to shifts. Solution: Ensure the column is fully equilibrated with the mobile phase before each injection.

    • Pump Performance: Inconsistent flow rates from the pump will cause retention time to vary. Solution: Check the pump for leaks and perform regular maintenance.

Sensitivity and Detection Issues

Achieving adequate sensitivity is key, especially when analyzing low concentrations of this compound in biological matrices.

Q7: I am having trouble achieving the desired sensitivity for this compound. How can I improve it?

  • Problem: Low signal-to-noise ratio, making it difficult to detect and quantify low concentrations.

  • Solutions:

    • Optimize Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency in LC-MS/MS. For reversed-phase chromatography, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve the signal in positive ion mode.[4][6]

    • Method of Detection: LC-MS/MS offers significantly higher sensitivity and selectivity compared to UV or fluorescence detection.[5] If using fluorescence detection, ensure the excitation and emission wavelengths are optimized for Fluoxetine.[2]

    • Sample Preparation: Efficient sample extraction and concentration can significantly improve sensitivity. Techniques like solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte.[6] Protein precipitation is a simpler but also effective method.[5]

    • Mass Spectrometer Parameters: In LC-MS/MS, optimize parameters such as collision energy and ion source settings for the specific m/z transition of this compound.

Data Presentation

The following tables summarize typical chromatographic conditions and performance data for Fluoxetine analysis, which are directly applicable to this compound.

Table 1: HPLC and UPLC Conditions for Fluoxetine Analysis

ParameterHPLC Method 1[1]HPLC Method 2[12]UPLC Method[3]
Column C18Zorbax-C18 (250mm x 4.6mm, 5µm)Not Specified
Mobile Phase Methanol:Water (40:60 v/v)Phosphate buffer (pH 7):Acetonitrile (B52724) (25:75 v/v)Water (pH 2.4 with phosphoric acid):Acetonitrile (68:32 v/v)
Flow Rate 1 mL/min0.8 mL/min0.3 mL/min
Detection UV at 268 nmUVNot Specified
Column Temp. 40°CNot SpecifiedNot Specified
Linearity Range 1-10 µg/mLNot SpecifiedR² ≥ 0.985
Retention Time Not SpecifiedNot Specified~3.1 min

Table 2: LC-MS/MS Conditions for Fluoxetine Analysis

ParameterMethod 1[4]Method 2[5]Method 3[6]
Column Accucore® C18 (100x2.1mm, 2.6µm)BDS Hypersil C18 (50x4.6mm, 5µm)Waters Symmetry Shield™ C18
Mobile Phase Water + 0.1% Formic Acid & Acetonitrile + 0.1% Formic Acid (gradient)Acetonitrile & 10mM Ammonium Acetate + 0.15% Formic Acid (55:45 v/v)Methanol & 0.5% Formic Acid (80:20 v/v)
Flow Rate Not Specified0.5 mL/min0.75 mL/min
Ionization Not SpecifiedESI PositiveESI Positive
Linearity Range 10-750 ng/mL0.25-40.00 ng/mL0.048–100 ng/mL
LLOQ Not Specified0.27 ng/mLNot Specified
Retention Time Not Specified2.40 minNot Specified

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[4][5][6]

1. Sample Preparation (Protein Precipitation) [5] a. To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound as the internal standard. b. Add 200 µL of acetonitrile to precipitate the proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions [5]

  • LC System: Agilent 1120 or similar.

  • Column: BDS Hypersil C18 (50 × 4.6 mm, 5 µm).

  • Mobile Phase: A: 10 mM Ammonium Acetate with 0.15% Formic Acid in Water, B: Acetonitrile. Isocratic elution with 55% B.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 45°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for Fluoxetine and this compound. For Fluoxetine, a common transition is m/z 310.1 → 44.2.[5] The transition for this compound will be higher by 6 Da.

Experimental Workflow Diagram

G LC-MS/MS Experimental Workflow for this compound start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection MS/MS Detection (ESI+, MRM) chrom_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A diagram illustrating the LC-MS/MS workflow for this compound.

This technical support guide provides a starting point for optimizing your chromatographic analysis of this compound. For more specific issues, consulting the instrument manuals and relevant scientific literature is always recommended.

References

Troubleshooting poor peak shape in fluoxetine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluoxetine (B1211875) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during HPLC and LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing fluoxetine?

A1: The most frequent cause of peak tailing for fluoxetine, a basic compound, is secondary interaction with acidic residual silanol (B1196071) groups on silica-based columns (e.g., C18, C8).[1][2][3][4] To mitigate this, it's crucial to control the mobile phase pH. Operating at a lower pH (typically between 3 and 4) protonates the silanol groups, minimizing these unwanted interactions and resulting in a more symmetrical peak shape.[5][6]

Q2: How does the mobile phase pH affect fluoxetine peak shape?

A2: Fluoxetine has a pKa of approximately 10.[7][8] At a mobile phase pH near its pKa, a mixed population of ionized and non-ionized fluoxetine molecules will exist, which can lead to peak broadening or splitting. By maintaining a mobile phase pH at least 2 units below the pKa of fluoxetine, you ensure it is consistently in its protonated, ionized form, leading to a single, sharp peak. Lowering the pH also suppresses the ionization of residual silanols on the stationary phase, reducing peak tailing.[1][5][6]

Q3: Can my sample preparation method impact peak shape?

A3: Yes, improper sample preparation can lead to poor peak shape. For instance, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting or splitting. It is always recommended to dissolve the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.[9] Additionally, insufficient cleanup leading to matrix components co-eluting with fluoxetine can also distort the peak.[3]

Q4: What should I do if I observe split peaks for fluoxetine?

A4: Split peaks can arise from several issues. A common cause is a partially blocked column inlet frit or a void in the column packing.[10][11] Backflushing the column may resolve a blocked frit. If a void is suspected, the column may need to be replaced. Other potential causes include the injection of the sample in a solvent much stronger than the mobile phase or issues with the injector itself.[9][11]

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for fluoxetine, follow this troubleshooting workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH Is it acidic (e.g., pH 3-4)? start->check_ph adjust_ph Adjust pH with Acid (e.g., formic or phosphoric acid) check_ph->adjust_ph No check_buffer Check Buffer Concentration Is it sufficient (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Evaluate Column Is it old or showing high backpressure? check_buffer->check_column Yes increase_buffer->check_buffer replace_column Replace Column (Consider an end-capped column) check_column->replace_column Yes check_connections Check for Extra-Column Volume (e.g., long tubing, loose fittings) check_column->check_connections No end Symmetrical Peak Achieved replace_column->end optimize_connections Optimize Tubing and Fittings check_connections->optimize_connections Yes check_connections->end No optimize_connections->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Peak Fronting

Peak fronting is often a sign of sample overload or issues with the sample solvent.

G start Peak Fronting Observed check_concentration Check Sample Concentration Is it too high? start->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_solvent Check Sample Solvent Is it stronger than the mobile phase? check_concentration->check_solvent No end Symmetrical Peak Achieved dilute_sample->end match_solvent Reconstitute Sample in Mobile Phase or a weaker solvent check_solvent->match_solvent Yes check_column_overload Consider Column Overload (especially at low k') check_solvent->check_column_overload No match_solvent->end adjust_mobile_phase Adjust Mobile Phase Strength (increase retention) check_column_overload->adjust_mobile_phase Yes check_column_overload->end No adjust_mobile_phase->end

Caption: Troubleshooting workflow for peak fronting.

Issue 3: Split Peaks

Split peaks can indicate a physical problem with the chromatography system or a chemical issue with the sample.

G start Split Peak Observed check_frit Check Column Inlet Frit Is it blocked? start->check_frit backflush_column Backflush or Replace Frit/Column check_frit->backflush_column Yes check_void Check for Column Void check_frit->check_void No end Single, Sharp Peak Achieved backflush_column->end replace_column Replace Column check_void->replace_column Yes check_injection Review Injection Is the sample solvent appropriate? check_void->check_injection No replace_column->end change_solvent Change Sample Solvent check_injection->change_solvent Yes check_coelution Consider Co-elution with Interferent check_injection->check_coelution No change_solvent->end improve_separation Improve Separation (e.g., adjust gradient, change column) check_coelution->improve_separation Yes check_coelution->end No improve_separation->end

Caption: Troubleshooting workflow for split peaks.

Experimental Protocols

Below are examples of detailed methodologies that have been shown to produce good peak shape for fluoxetine quantification.

Method 1: UPLC with UV Detection[12]
  • Instrumentation: Acquity UPLC system with a photodiode array detector.

  • Column: Acuity UPLC C18, 2.1 x 100 mm, 1.7-µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of water (pH adjusted to 2.4 with phosphoric acid) and acetonitrile (B52724) (68:32, v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of plasma, add the internal standard.

    • Add 200 µL of 5 M sodium hydroxide (B78521) and vortex.

    • Add 3.0 mL of a hexane (B92381) and iso-amyl alcohol mixture (98:2, v/v), vortex, and centrifuge.

    • The organic layer is transferred and dried under nitrogen.

    • The residue is reconstituted in 200 µL of 0.05% phosphoric acid.

Method 2: LC-MS/MS[13]
  • Instrumentation: Agilent Technologies 1290 Infinity II system coupled to a mass spectrometer.

  • Column: BDS Hypersil C18, 50 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) containing 0.15% formic acid (55:45, v/v).

  • Flow Rate: 0.5 mL/min.

  • Run Time: 4.0 min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM).

  • Sample Preparation (Protein Precipitation):

    • Analyte is extracted from a 250 µL aliquot of human plasma using the protein precipitation method.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from validated methods for fluoxetine analysis.

Table 1: UPLC-UV Method Parameters [12]

ParameterValue
Retention Time~3.1 min
Tailing FactorNot specified, but chromatogram shows symmetrical peaks
ResolutionWell-resolved from internal standard and plasma components

Table 2: LC-MS/MS Method Parameters [13]

ParameterValue
Retention Time2.40 min
Peak ShapeSymmetric peak shape reported
ResolutionCompletely resolved from plasma components

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS for Fluoxetine and Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fluoxetine (B1211875) and its deuterated internal standard, fluoxetine-d6, using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of fluoxetine?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (fluoxetine) is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3] In the analysis of fluoxetine from biological matrices such as plasma or wastewater, endogenous substances like salts, lipids, and proteins can cause significant ion suppression.[4][5]

Q2: How does a deuterated internal standard like this compound help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for compensating for ion suppression.[6] Since it has nearly identical physicochemical properties to fluoxetine, it will co-elute and experience the same degree of ion suppression. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.

Q3: What are the common causes of ion suppression in fluoxetine analysis?

A3: Common causes of ion suppression in fluoxetine analysis include:

  • Co-eluting matrix components: Endogenous compounds from the biological sample (e.g., phospholipids, salts, proteins) that are not removed during sample preparation.[4][7]

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing agents like trifluoroacetic acid (TFA) can significantly suppress the ESI signal.[6]

  • High concentrations of the analyte or other substances: At high concentrations, competition for ionization can occur, leading to a non-linear response and suppression.[1]

  • Contaminants: Exogenous substances such as plasticizers from labware can also interfere with ionization.[1]

Q4: Can I switch the ionization mode from positive to negative to avoid ion suppression for fluoxetine?

A4: While switching ionization polarity can sometimes be a useful strategy if the interfering species are only ionizable in one mode, it is not a viable option for fluoxetine.[1] Fluoxetine contains a secondary amine group which is readily protonated, making it highly suitable for positive ion mode (ESI+). It is unlikely to ionize efficiently in negative ion mode.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of fluoxetine and this compound.

Problem 1: Low signal intensity for both fluoxetine and this compound, even in clean standards.

  • Possible Cause: Suboptimal ESI-MS source parameters.

  • Troubleshooting & Optimization:

    • Infusion Analysis: Directly infuse a standard solution of fluoxetine (e.g., 100 ng/mL in 50:50 acetonitrile (B52724):water with 0.1% formic acid) to optimize source parameters.

    • Parameter Adjustment: Systematically adjust the capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to maximize the signal for the protonated molecule [M+H]⁺ (m/z 310.1 for fluoxetine and 316.1 for this compound).[8][9]

Problem 2: Good signal in standards, but significant signal drop when analyzing extracted samples.

  • Possible Cause: Matrix effects are causing ion suppression.

  • Troubleshooting & Optimization:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the mass spectrometer.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and has been successfully used for fluoxetine analysis.[8]

      • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate fluoxetine from interfering matrix components.[4]

      • Protein Precipitation (PPT): While a simpler method, PPT may not provide as clean a sample as SPE or LLE, but it can be effective.[9] Acetonitrile or methanol (B129727) are commonly used precipitation agents.[10]

    • Optimize Chromatography:

      • Increase Chromatographic Resolution: Ensure that fluoxetine is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase gradient can help to elute matrix interferences at a different time than the analyte.

      • Divert Flow: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., early-eluting salts).

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, this is only feasible if the fluoxetine concentration is high enough to be detected after dilution.[2]

Problem 3: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different sample lots.

  • Troubleshooting & Optimization:

    • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

    • Robust Sample Preparation: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects between samples.[4]

    • Use of this compound: Ensure that the internal standard is added early in the sample preparation process to account for variability in both extraction efficiency and ion suppression.

Experimental Protocols & Data

Below are examples of experimental conditions that have been used for the analysis of fluoxetine. These should serve as a starting point for method development.

Sample Preparation Methodologies
Method Protocol Reference
Solid-Phase Extraction (SPE) Conditioning: 1 mL methanol, followed by 1 mL water. Loading: Load the pre-treated plasma sample. Washing: 1 mL of a washing solution (e.g., 5% methanol in water). Elution: Elute with an appropriate solvent (e.g., methanol or a mixture of methanol and ammonium (B1175870) hydroxide).[8]
Protein Precipitation (PPT) To 250 µL of plasma, add 750 µL of a precipitating agent (e.g., acetonitrile or methanol). Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can then be injected or further processed.[9]
Liquid Chromatography Parameters
Parameter Condition 1 Condition 2
Column BDS Hypersil C18 (50 x 4.6 mm, 5 µm)Accucore® C18 (100×2.1mm, 2.6μm)
Mobile Phase A 0.15% Formic acid and Ammonium acetate (B1210297) in water0.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% formic acid
Gradient Isocratic: 45% A, 55% BGradient: Start with 80:20 (A:B), ramp to 50:50
Flow Rate 0.5 mL/minNot specified
Reference [9][11]
Mass Spectrometry Parameters
Parameter Fluoxetine This compound Reference
Ionization Mode ESI PositiveESI Positive[9]
MRM Transition 310.1 → 44.2315.1 → 153 (d5)[8][9][12]
Capillary Voltage Optimized during method development (e.g., 3-5 kV)Optimized during method development (e.g., 3-5 kV)[13]
Nebulizer Gas Optimized during method developmentOptimized during method development[13]
Drying Gas Optimized during method developmentOptimized during method development[13]

Visualizations

IonSuppressionTroubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or Inconsistent Signal for Fluoxetine Cause1 Matrix Effects (Ion Suppression) Problem->Cause1 Cause2 Suboptimal MS Parameters Problem->Cause2 Cause3 Poor Chromatography Problem->Cause3 Sol1 Improve Sample Prep (SPE, LLE) Cause1->Sol1 Sol4 Use this compound Internal Standard Cause1->Sol4 Sol2 Optimize MS Source (Infusion) Cause2->Sol2 Sol3 Optimize LC Method (Gradient, Column) Cause3->Sol3

Caption: Troubleshooting workflow for ion suppression in fluoxetine analysis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation Evap->LC MS ESI-MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: General experimental workflow for fluoxetine analysis by LC-MS/MS.

References

Potential interferences in the analysis of Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoxetine-d6 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference when using this compound as an internal standard?

The main potential interferences in the analysis of fluoxetine (B1211875) using this compound as an internal standard can be categorized as follows:

  • Metabolic Interferences: Variations in the metabolic rate of fluoxetine, primarily through the cytochrome P450 (CYP) enzyme system, can lead to different analyte-to-metabolite ratios in samples.[1][2]

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) can co-elute with fluoxetine and this compound, causing ion suppression or enhancement in the mass spectrometer source.[3]

  • Co-eluting Compounds: Other drugs or endogenous substances with similar chromatographic properties may interfere with the detection of the analyte or internal standard.[4][5]

  • Deuterium (B1214612) Exchange: Although less common for stable labels like d6, there is a theoretical possibility of the exchange of deuterium atoms with protons from the surrounding solvent, which would alter the mass of the internal standard.[6][7]

  • Analyte and Internal Standard Stability: Degradation of either fluoxetine or this compound during sample collection, storage, or processing can lead to inaccurate quantification.[8][9]

Q2: How can metabolic interferences affect the quantification of fluoxetine?

Fluoxetine is extensively metabolized, primarily by the CYP2D6 enzyme, to its active metabolite, norfluoxetine (B159337).[1][2] The rate of this metabolism can be influenced by:

  • Genetic Polymorphisms: Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype, leading to significant variability in fluoxetine and norfluoxetine concentrations.[10][11]

  • Drug-Drug Interactions: Co-administered drugs that are also substrates or inhibitors of CYP2D6 can compete with fluoxetine, altering its metabolism.[12][13]

While a stable-isotope labeled internal standard like this compound is designed to co-elute with and behave similarly to the analyte during sample preparation and analysis, it does not undergo metabolism in the same way as the fluoxetine administered to the subject. Therefore, significant variations in metabolism between samples could potentially alter the matrix and affect the analyte and internal standard differently, although this is generally minimized with good chromatographic separation.

Q3: What is "cross-talk" in the context of LC-MS/MS analysis of fluoxetine with this compound?

Cross-talk refers to the interference between the multiple reaction monitoring (MRM) transitions of the analyte (fluoxetine) and the internal standard (this compound). This can occur if the precursor or product ions of the two compounds are not sufficiently distinct. For example, if a fragment ion from fluoxetine has the same mass-to-charge ratio (m/z) as a fragment ion from this compound, it could lead to an artificially high internal standard signal, resulting in underestimation of the analyte concentration. Careful selection of precursor and product ions during method development is crucial to prevent this.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (this compound) Response

Possible Causes:

  • Matrix Effects: Significant ion suppression or enhancement that varies between samples.

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard or inconsistent extraction recovery.

  • Stability Issues: Degradation of this compound in some samples due to improper storage or handling.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the response of this compound in a blank matrix extract spiked with the internal standard to the response in a neat solution. A significant difference indicates the presence of matrix effects.

  • Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from co-eluting matrix components that may be causing ion suppression.

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove more of the interfering matrix components.[14]

  • Review Sample Handling Procedures: Ensure consistent and accurate addition of the internal standard to all samples, standards, and quality controls. Verify the stability of this compound under the storage and processing conditions used.[8][9]

Issue 2: Poor Peak Shape for Fluoxetine or this compound

Possible Causes:

  • Column Overload: Injecting a sample with too high a concentration of the analyte or other components.

  • Incompatible Injection Solvent: The solvent used to reconstitute the sample extract may be too strong, causing peak distortion.

  • Column Degradation: The analytical column may be nearing the end of its lifespan.

  • Secondary Interactions: The basic nature of fluoxetine (pKa ~9.8) can lead to interactions with acidic silanols on the column packing material, causing peak tailing.[15]

Troubleshooting Steps:

  • Dilute the Sample: If column overload is suspected, dilute the sample and re-inject.

  • Match Injection Solvent to Mobile Phase: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.

  • Use a Guard Column or New Analytical Column: Protect the analytical column with a guard column and replace it when performance deteriorates.

  • Adjust Mobile Phase pH: Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can help to ensure consistent protonation of fluoxetine and improve peak shape.[16]

  • Use a High-Quality Column: Employ a modern, end-capped C18 column or a column with alternative chemistry designed to minimize secondary interactions with basic analytes.

Issue 3: Suspected Deuterium Exchange

Possible Causes:

  • Extreme pH Conditions: Storage or processing of samples in highly acidic or basic solutions can facilitate hydrogen-deuterium exchange.[7]

  • High Temperatures: Elevated temperatures during sample processing or in the mass spectrometer source can sometimes promote exchange.

Troubleshooting Steps:

  • Analyze the Internal Standard Solution: Infuse a solution of this compound directly into the mass spectrometer and examine the mass spectrum. The presence of ions at m/z values corresponding to Fluoxetine-d5, d4, etc., could indicate in-source exchange or impurities.

  • Incubate IS in Blank Matrix: Incubate this compound in a blank matrix under the same conditions as your samples and analyze to see if exchange occurs during sample preparation.

  • Maintain Neutral or Slightly Acidic pH: Avoid exposing the internal standard to harsh pH conditions during sample preparation and analysis.

  • Use Appropriate LC-MS Conditions: Employ standard, validated temperatures for the autosampler, column, and ion source.

Data Presentation

Table 1: Common LC-MS/MS Parameters for Fluoxetine and this compound Analysis

ParameterFluoxetineThis compoundReference
Precursor Ion (m/z)310.0 - 310.1315.0 - 316.0[14][17]
Product Ion (m/z)44.1 - 44.244.0 - 44.1[14][18]
PolarityPositive Ion ModePositive Ion Mode[14][18]
Ionization TechniqueElectrospray Ionization (ESI)Electrospray Ionization (ESI)[14][18]

Table 2: Stability of Fluoxetine under Different Storage Conditions

Storage TemperatureMatrixDurationStabilityReference
-20°CPlasmaUp to 3 monthsStable[8][9]
5°CPlasmaUp to 3 monthsStable[8]
Room Temperature (~25°C)PlasmaSignificant loss after 2 weeksUnstable[8][9]
25°C and 45°CDried Blood Spots7 daysStable[16]

Experimental Protocols

Representative Experimental Protocol: LC-MS/MS Analysis of Fluoxetine in Human Plasma

This protocol is a synthesized example based on common practices reported in the literature.[14][16][17][18]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[16]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[16]

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization, positive mode (ESI+).

    • MRM Transitions: Monitor the transitions specified in Table 1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 Injection s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Analyte/IS Ratio Calculation d1->d2 d3 Quantification d2->d3

Caption: A typical experimental workflow for the analysis of fluoxetine using this compound.

troubleshooting_logic start Inconsistent IS Response c1 Evaluate Matrix Effects (Post-Extraction Spike) start->c1 c2 Review Sample Handling & Stability start->c2 c3 Check for Co-eluting Peaks start->c3 r1 Matrix Effects Present? c1->r1 r2 Handling Errors or Degradation? c2->r2 r3 Interference Detected? c3->r3 r1->r2 No s1 Improve Sample Cleanup (e.g., use SPE) r1->s1 Yes r2->r3 No s3 Correct Procedures & Verify Stability r2->s3 Yes s2 Optimize Chromatography r3->s2 Yes s4 Problem Resolved r3->s4 No s1->s2 s2->s4 s3->s4

Caption: A logical workflow for troubleshooting inconsistent internal standard response.

References

Technical Support Center: Troubleshooting Autosampler Carryover Issues with Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing autosampler carryover issues, with a specific focus on the analysis of Fluoxetine-d6. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the appearance of a small analyte peak in a blank injection that follows a high-concentration sample injection.[1] For this compound, which is often used as an internal standard in quantitative bioanalysis, carryover can lead to inaccurate and imprecise results for the analyte of interest (fluoxetine).[2][3][4] The amphiphilic nature of fluoxetine (B1211875) suggests that it and its deuterated analog can adsorb to surfaces, contributing to carryover.[5]

Q2: What are the common sources of autosampler carryover?

A2: Carryover can originate from various components of the autosampler and HPLC/LC-MS system. The most common sources include:

  • Injector Needle: Residue on the inner and outer surfaces of the needle.[6][7]

  • Injection Valve: Adsorption of the analyte onto the rotor seal or stator.[6][8]

  • Sample Loop: Contamination within the sample loop.[1]

  • Vials and Caps: Adsorption to the vial material or leaching from the cap septa.[7][9][10]

  • Column: Strong retention and subsequent elution of the analyte in later runs.[1][11]

Q3: How can I identify the source of the carryover?

A3: A systematic approach is crucial. You can start by injecting a series of blank samples after a high-concentration standard of this compound.

  • Decreasing peak area in consecutive blanks: This "classic carryover" suggests that the source is in the flow path, such as the needle, loop, or valve, where the residue is gradually washed away.[1]

  • Constant peak area in consecutive blanks: This may indicate a constant source of contamination, such as a contaminated solvent or a poorly washed system component.[1]

To further pinpoint the source, you can try bypassing certain components. For example, a manual injection can help determine if the autosampler is the primary source of carryover.[1]

Troubleshooting Guides

Guide 1: Optimizing Autosampler Wash Protocols

A critical step in mitigating carryover is a robust needle and injection system wash protocol.

Experimental Protocol: Autosampler Wash Optimization

  • Prepare Wash Solvents:

  • Configure Wash Program:

    • Implement a multi-step wash sequence. A typical sequence could be:

      • Rinse 1 (Organic): Use Wash Solvent B to remove the bulk of the sample.

      • Rinse 2 (Strong Organic): Use Wash Solvent C to remove more stubborn residues.

      • Rinse 3 (Aqueous): Use Wash Solvent A to prepare the needle for the next aqueous-based sample.

    • Ensure both the inside and outside of the needle are thoroughly washed.[6]

  • Evaluate Wash Effectiveness:

    • Inject a high-concentration this compound standard.

    • Inject a blank sample using the optimized wash protocol.

    • Analyze the blank for the presence of a this compound peak. The carryover should ideally be less than 0.1% of the peak area of the preceding high-concentration sample.[7]

Troubleshooting Flowchart: Wash Protocol Optimization

start Carryover Detected wash_protocol Review Current Wash Protocol start->wash_protocol is_strong_enough Is the organic wash solvent strong enough? wash_protocol->is_strong_enough use_stronger Use a stronger organic solvent (e.g., Isopropanol) is_strong_enough->use_stronger No multi_step Is a multi-step wash being used? is_strong_enough->multi_step Yes use_stronger->multi_step implement_multi Implement a multi-step wash (Organic -> Strong Organic -> Aqueous) multi_step->implement_multi No volume_sufficient Is the wash volume sufficient? multi_step->volume_sufficient Yes implement_multi->volume_sufficient increase_volume Increase wash volume volume_sufficient->increase_volume No both_sides Are both inside and outside of the needle washed? volume_sufficient->both_sides Yes increase_volume->both_sides enable_both Enable both internal and external needle wash both_sides->enable_both No re_evaluate Re-evaluate Carryover both_sides->re_evaluate Yes enable_both->re_evaluate re_evaluate->is_strong_enough Unsuccessful end Carryover Mitigated re_evaluate->end Successful

Caption: Troubleshooting workflow for optimizing the autosampler wash protocol.

Guide 2: Investigating and Addressing Hardware and Consumable Issues

If optimizing the wash protocol is insufficient, the issue may lie with the hardware or consumables.

Key Areas to Investigate:

  • Vials and Caps: Fluoxetine's properties may lead to adsorption on certain vial surfaces.

    • Recommendation: Test different vial materials. Polypropylene vials can sometimes exhibit lower binding for certain compounds compared to glass.[9][12] Silanized glass vials can also reduce adsorption of polar compounds.[9]

  • Injector Components: The needle, sample loop, and injector valve are common sites for carryover.

    • Recommendation: If carryover persists, consider replacing the needle, needle seal, and sample loop.[1] Scratches or wear on the rotor seal can increase analyte adsorption.[6]

  • Injection Mode: The type of injection can influence carryover.

    • Recommendation: Switching from a partial loop injection to a full loop injection can provide a more effective flush of the sample flow path and reduce carryover.[8]

Data Summary: Impact of Vial Material on Analyte Recovery

Vial MaterialPotential Interaction with this compoundRecommendation
Standard GlassPotential for adsorption due to surface silanol (B1196071) groups.[9]Consider silanized glass vials to minimize interactions.[9]
PolypropyleneMay offer reduced adsorption for some compounds.[12]Test for suitability; be aware of potential for leaching of plasticizers.[10]
PETCan be a versatile option with good resistance to a range of solvents.[12]Evaluate for compatibility with your specific sample matrix and solvents.
Guide 3: Methodological Approaches to Minimize Carryover

In addition to hardware and wash protocols, your analytical method can be adjusted to reduce carryover.

Experimental Protocol: LC-MS/MS Method for Fluoxetine Analysis

This is a general protocol that can be adapted. A study by Al-Shalabi et al. provides a detailed method for the simultaneous quantification of vortioxetine (B1682262) and fluoxetine.[13]

  • Sample Preparation: Protein precipitation is a common and effective method for plasma samples.[2][3][4]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[2][4]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[2][4]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.[14]

    • Transitions: For Fluoxetine-d5 (similar to d6), a transition of m/z 315.1 > 153 has been reported.[2][3] The specific transition for this compound should be optimized.

Logical Relationship: Carryover Troubleshooting Strategy

start High Carryover of this compound Observed step1 Step 1: Classify Carryover (Inject multiple blanks) start->step1 classic Classic Carryover (Decreasing Peaks) step1->classic constant Constant Carryover (Stable Peaks) step1->constant step2 Step 2: Optimize Wash Protocol classic->step2 step3 Step 3: Investigate Hardware & Consumables constant->step3 Indicates potential system contamination step2->step3 If carryover persists solution Carryover Resolved step2->solution If successful step4 Step 4: Review Analytical Method step3->step4 If carryover persists step3->solution If successful step4->solution

Caption: A systematic approach to troubleshooting this compound carryover.

By following these FAQs and troubleshooting guides, researchers can systematically identify the source of this compound carryover and implement effective solutions to ensure the accuracy and reliability of their bioanalytical data.

References

Technical Support Center: Impact of Fluoxetine-d6 Purity on Quantification Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the use of fluoxetine-d6 as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities found in this compound and other deuterated internal standards?

Deuterated internal standards like this compound can contain two main types of impurities:

  • Chemical Impurities: These are any chemical species that are not the intended deuterated compound. They can include residual starting materials, byproducts from the synthesis process, or degradation products.

  • Isotopic Impurities: These are molecules with the same chemical formula but a different isotopic composition. The most common isotopic impurity is the unlabeled (d0) analogue of the analyte (fluoxetine). There can also be molecules with fewer deuterium (B1214612) atoms than specified (e.g., d5, d4 in a d6 compound).[1]

Q2: How can these impurities in my this compound internal standard affect my analytical results?

Impurities can significantly compromise the accuracy and reliability of quantitative analysis.[1] Key issues include:

  • Cross-Signal Contribution: The presence of the unlabeled analyte (fluoxetine) as an impurity in the this compound internal standard can contribute to the analyte's signal. This leads to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[1][2][3]

  • Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can cause non-linear calibration curves, biasing the quantitative results.[1]

  • Inaccurate Quantification: If the internal standard contains significant chemical impurities, its actual concentration will be lower than the nominal concentration. This leads to inaccurate calculations of the analyte's concentration.

  • Ion Suppression/Enhancement: While stable isotope-labeled (SIL) internal standards are used to compensate for matrix effects, significant impurities can alter the ionization efficiency, leading to unreliable data.[1]

Q3: What are the recommended purity levels for deuterated internal standards like this compound?

For reliable and reproducible results, high purity is crucial. General recommendations are as follows:

Purity TypeRecommended Level
Chemical Purity >99%
Isotopic Purity ≥98%

It is essential to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.

Troubleshooting Guide

This section addresses common issues encountered during quantification experiments using this compound.

Issue 1: Inaccurate results or high bias, especially at the LLOQ.

This may be caused by the presence of unlabeled fluoxetine (B1211875) in the this compound internal standard. The rule of thumb is that the unlabeled analyte from the internal standard solution should generate less than 5% of the response of the analyte at the LLOQ.[4]

  • Troubleshooting Steps:

    • Verify Purity: Check the Certificate of Analysis for the chemical and isotopic purity of your this compound lot.

    • Assess Contribution: Analyze a blank matrix sample spiked only with the this compound internal standard at the working concentration. Monitor the mass transition for the unlabeled fluoxetine. The response should be minimal and not interfere significantly with the LLOQ of your assay.[2]

    • Source a Higher Purity Standard: If significant interference is observed, consider obtaining a new lot of this compound with higher isotopic purity.

Issue 2: Non-linear calibration curve.

Isotopic interference is a likely cause.

  • Troubleshooting Steps:

    • Check for Crosstalk: In your mass spectrometry software, evaluate the signal in the analyte's mass transition (MRM) when only the internal standard is injected, and vice versa.

    • Optimize Chromatography: Ensure that the analyte and internal standard are chromatographically co-eluting. While nearly identical, highly deuterated compounds can sometimes have slight retention time shifts.[3]

    • Evaluate Isotopic Purity: As with Issue 1, assess the isotopic purity of the internal standard.

Below is a logical workflow for troubleshooting quantification accuracy issues.

G Troubleshooting Workflow for Quantification Inaccuracy start Inaccurate Quantification (High Bias / Poor Precision) check_is_purity Check Certificate of Analysis (CoA) for this compound Purity start->check_is_purity purity_spec Is Purity >99% Chemical and >=98% Isotopic? check_is_purity->purity_spec analyze_is_alone Analyze Blank Matrix Spiked Only with this compound purity_spec->analyze_is_alone Yes source_new_is Source New Lot of High-Purity this compound purity_spec->source_new_is No check_contribution Is Unlabeled Fluoxetine Signal <5% of LLOQ Response? analyze_is_alone->check_contribution check_contribution->source_new_is No investigate_other Investigate Other Method Parameters (e.g., Matrix Effects, Stability) check_contribution->investigate_other Yes method_ok Method Performance Likely Acceptable investigate_other->method_ok

Troubleshooting workflow for quantification accuracy.

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Fluoxetine in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluoxetine and this compound in methanol (B129727) to create stock solutions.[3]

    • Calibration Standards & Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the fluoxetine stock solution. Spike these into blank human plasma to create calibration standards and QCs at various concentrations (e.g., LLOQ, LQC, MQC, HQC).[5][6]

    • Internal Standard (IS) Spiking Solution: Dilute the this compound stock solution to a consistent concentration (e.g., 25 ng/mL) for spiking into all samples.[7]

  • Sample Preparation (Protein Precipitation): [5][6]

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the IS spiking solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[8]

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column is commonly used (e.g., Poroshell 120 EC-C18, 3.0 mm x 50 mm, 2.7 µm).[8]

    • Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) with formic acid.[5][9]

    • Flow Rate: Typically 0.3 - 0.5 mL/min.[3][5]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[5]

    • MRM Transitions:

      • Fluoxetine: m/z 310.1 → 44.2[5] or 310 > 148[6]

      • This compound: m/z 316.2 → 154.1[10] or Fluoxetine-d5: 315.1 > 153[6]

The following diagram illustrates the general workflow for sample analysis.

G LC-MS/MS Experimental Workflow cluster_0 1. Sample Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. Data Processing sample_prep Sample Preparation sub_sample Aliquot Plasma Sample (Calibrator, QC, Unknown) add_is Spike with This compound IS sub_sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject lc_ms_analysis LC-MS/MS Analysis separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate data_processing Data Processing calculate_ratio Calculate Area Ratio (Analyte/IS) integrate->calculate_ratio calibration Generate Calibration Curve calculate_ratio->calibration quantify Quantify Analyte Concentration calibration->quantify

General workflow for sample analysis using LC-MS/MS.

Protocol 2: Assessment of this compound Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

This protocol helps verify the isotopic composition of the internal standard.

  • Sample Preparation: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[1]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of resolving the different isotopologues.

  • Method: Infuse the sample directly into the mass spectrometer or use a simple LC method.

  • Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range for fluoxetine and its deuterated analogues.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled fluoxetine (d0) and all deuterated forms (d1 through d6).

    • Calculate the peak area for each isotopologue.

    • Determine the isotopic purity by calculating the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.

The following diagram illustrates how impurities can affect the final calculation.

G Impact of IS Impurity on Analyte Quantification cluster_ideal cluster_real ideal Ideal Scenario (Pure IS) real Realistic Scenario (Impure IS) is_response IS Response (RIS) (From this compound) ratio_ideal Area Ratio = RA / RIS is_response->ratio_ideal analyte_response Analyte Response (RA) (From Sample Fluoxetine) analyte_response->ratio_ideal is_response_impure IS Response (RIS) (From this compound) ratio_real Area Ratio = (RA + Rimpurity) / RIS is_response_impure->ratio_real analyte_response_impure Analyte Response (RA) (From Sample Fluoxetine + Unlabeled IS Impurity) analyte_response_impure->ratio_real calibration_curve Calibration Curve ratio_ideal->calibration_curve ratio_real->calibration_curve conc_ideal Accurate Concentration calibration_curve->conc_ideal conc_real Overestimated Concentration calibration_curve->conc_real

Logical diagram of impurity impact on quantification.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Fluoxetine Using Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of fluoxetine (B1211875) in biological matrices, specifically utilizing fluoxetine-d6 as an internal standard. The methodologies discussed are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its robustness, precision, and specificity in quantifying drug concentrations in biological samples.[1] This document aims to assist researchers and drug development professionals in selecting and implementing a suitable bioanalytical method for their specific needs.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical process in drug development, ensuring the reliability and accuracy of concentration measurements for pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods.[2] A key aspect of these validations is the use of a stable, isotopically labeled internal standard (IS), such as this compound, to correct for variability during sample preparation and analysis.

Comparison of Sample Preparation Techniques

The choice of sample preparation is crucial for achieving accurate and reproducible results by removing potential interferences from the biological matrix. Several techniques are commonly employed for the extraction of fluoxetine and its internal standard from plasma samples.

Sample Preparation Technique Principle Advantages Disadvantages Typical Recovery Reference
Protein Precipitation (PPT) A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.Fast, simple, and cost-effective.May result in less clean extracts, leading to potential matrix effects.73.8% - 89.4% for fluoxetine[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte and internal standard between the aqueous plasma sample and an immiscible organic solvent (e.g., ethyl acetate).Provides cleaner extracts than PPT, reducing matrix effects.More time-consuming and requires larger volumes of organic solvents.Not explicitly stated in the provided results.[1]
Solid-Phase Extraction (SPE) The analyte and internal standard are retained on a solid sorbent and then eluted with a suitable solvent.Yields the cleanest extracts, minimizing matrix effects and improving sensitivity.The most time-consuming and expensive method.79.6% for fluoxetine and 71% for fluoxetine-d5[3]

Chromatographic and Mass Spectrometric Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of fluoxetine in biological samples.[1] The following table summarizes typical parameters used in validated methods.

Parameter Method 1 Method 2
LC Column Kinetex™ 2.6 µm Biphenyl (100 x 2.1 mm)Reverse phase column
Mobile Phase A: 5 mM Ammonium (B1175870) Formate (B1220265) + 0.1 % Formic Acid in WaterB: 5 mM Ammonium Formate + 0.1 % Formic Acid in Methanol / Acetonitrile (50:50, v/v)Methanol and 10 mM ammonium formate with formic acid (80:20, v/v)
Flow Rate 0.4 mL/min0.2 mL/min
Injection Volume 2 µLNot Specified
Run Time 9.5 min4 min
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Monitored Transitions (m/z) Fluoxetine: 310.1 > 44.0, 310.1 > 148.0This compound: 316.2 > 154.1Fluoxetine: 310 > 148Fluoxetine-d5: 315.1 > 153
Reference [4][1][5][6][7]

Performance Characteristics of Validated Methods

The following table presents a comparison of the performance characteristics of different validated bioanalytical methods for fluoxetine using a deuterated internal standard.

Validation Parameter Method A Method B Method C Regulatory Acceptance Criteria (FDA/EMA)
Internal Standard Fluoxetine-d5Fluoxetine-d5This compoundStable isotopically labeled analog of the analyte
Linearity Range (ng/mL) 0.25 - 502 - 302.5 - 900Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2522.5Signal-to-noise ratio ≥ 5-10; Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (% CV) < 15%2.5%Generally within 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (% CV) < 15%2.7%Generally within 15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) < 15%100.7% - 101%Generally within 20%± 15% (± 20% at LLOQ)
Inter-day Accuracy (% Bias) < 15%Not SpecifiedGenerally within 20%± 15% (± 20% at LLOQ)
Matrix Effect Acceptable (CV% < 15, Accuracy% < 15)Minimized by SPENot explicitly statedIS-normalized matrix factor should be consistent
Stability Stable for 48h at RT, 12 months at -25°C, 48h in autosampler, 3 freeze/thaw cyclesStable through freeze-thaw, bench-top, short-term, and long-term cyclesNot explicitly statedWithin ± 15% of nominal concentrations
Reference [1][5][6][7][3][8][9][2]

Experimental Protocols

A detailed experimental protocol for a typical bioanalytical method validation for fluoxetine using LC-MS/MS is outlined below.

Stock and Working Solutions Preparation
  • Stock Solutions: Prepare individual stock solutions of fluoxetine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]

  • Working Solutions: Prepare serial dilutions of the fluoxetine stock solution to create calibration standards and quality control (QC) samples at various concentration levels.[3] Prepare a working solution of this compound at a fixed concentration to be used as the internal standard.[9]

Sample Preparation (Protein Precipitation Example)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in methanol.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages of a bioanalytical method validation for fluoxetine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Experimental workflow for fluoxetine bioanalysis.

G cluster_parameters Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity (LLOQ & ULOQ) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability Matrix_Effect Matrix Effect Validation->Matrix_Effect

Caption: Core parameters of bioanalytical method validation.

References

The Gold Standard: Evaluating Linearity, Precision, and Accuracy in Fluoxetine Assays with Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of fluoxetine (B1211875) is paramount for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence testing. The choice of an appropriate internal standard is critical to the success of bioanalytical methods, ensuring reliability and robustness. This guide provides an objective comparison of fluoxetine assays utilizing the deuterated internal standard, Fluoxetine-d6, against other analytical alternatives, supported by experimental data.

Performance Benchmark: this compound in LC-MS/MS Assays

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, fluoxetine, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Linearity

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Assays employing this compound consistently demonstrate excellent linearity over a wide range of concentrations.

MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS This compound Dried Blood Spots 10 - 750 Not Reported [1]
LC-MS/MS This compound Whole Blood 2.5 - 900 Not Reported [2]
UPLC-MS/MS This compound Human Serum Not Specified > 0.990 [3]
LC-MS/MS Fluoxetine-d5 Human Plasma 0.25 - 50 0.999 [4][5]
LC-MS/MS Fluoxetine-D5 Human Plasma 2 - 30 Not Reported [6]
GC-MS Fluoxetine-d5 Not Specified 50 - 1000 0.999 [7]
HPLC-UV Protriptyline Serum 20 - 1000 Not Reported [8]
HPLC-UV/Fluorescence None Pharmaceutical Capsules 5 - 30 µg/mL Not Reported [9]
UV Spectrophotometry None Pharmaceutical Dosage Forms 5 - 30 µg/mL 0.999 [10]
Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%). The use of this compound leads to high precision in fluoxetine quantification.

MethodInternal StandardMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)
LC-MS/MS This compound Dried Blood Spots 3.13 - 9.61 Not Reported [1]
UPLC-MS/MS This compound Human Serum < 15 < 15 [3]
LC-MS/MS Fluoxetine-d5 Human Plasma < 15 < 15 [5]
LC-MS/MS Fluoxetine-D5 Human Plasma Not Reported Not Reported [6]
GC-MS Fluoxetine-d5 Not Specified Not Reported Not Reported [7]
HPLC-UV Protriptyline Serum 2 - 7 2 - 7 [8]
UV Spectrophotometry None Pharmaceutical Dosage Forms < 2 Not Reported [10]
Accuracy

Accuracy refers to the closeness of the mean of a set of results to the true value. It is often expressed as percent recovery or percent bias. Assays utilizing this compound demonstrate high accuracy, indicating minimal systematic error.

MethodInternal StandardMatrixAccuracy (%)
LC-MS/MS This compound Dried Blood Spots 97.98 - 110.44 [1]
UPLC-MS/MS This compound Human Serum 90 - 110 [3]
LC-MS/MS Fluoxetine-d5 Human Plasma < 15% Bias [4][5]
LC-MS/MS Fluoxetine-D5 Human Plasma 101% at LLOQ [6]
GC-MS Fluoxetine-d5 Not Specified Mean Relative Recovery: 85% [7]
HPLC-UV Protriptyline Serum Mean Recovery: 62% [8]
UV Spectrophotometry None Pharmaceutical Dosage Forms 98 - 102 [10]

Comparison with Alternative Methods

While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalytical studies due to its high sensitivity and specificity, other methods have been employed for the quantification of fluoxetine.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: These methods are widely accessible but may lack the sensitivity and specificity of mass spectrometry, making them more susceptible to interference from matrix components. The use of a non-isotopic internal standard, such as protriptyline, can compensate for some variability, but it may not perfectly mimic the behavior of fluoxetine.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity but often requires derivatization of the analyte to improve its volatility and thermal stability, adding complexity to the sample preparation process.[7]

  • UV Spectrophotometry: This is a simple and cost-effective method but is generally only suitable for the analysis of pharmaceutical formulations where the concentration of fluoxetine is high and the matrix is simple. It lacks the specificity for complex biological matrices.[10]

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS assay for fluoxetine using this compound as an internal standard is provided below.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Fluoxetine: e.g., m/z 310.1 → 148.1

    • This compound: e.g., m/z 316.2 → 154.1[3]

Visualizing the Workflow

The following diagram illustrates the typical workflow for a fluoxetine assay using LC-MS/MS with this compound.

fluoxetine_assay_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Report quant->report

Experimental workflow for fluoxetine assay.

References

A Comparative Guide to Internal Standards for Fluoxetine Analysis: Fluoxetine-d6 Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluoxetine (B1211875), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the widely used deuterated internal standard, Fluoxetine-d6, with other common non-deuterated alternatives, supported by experimental data from various studies.

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation, chromatography, and ionization in mass spectrometry. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard in bioanalysis due to their high degree of similarity to the analyte. However, in certain situations, non-deuterated structural analogs may be employed. This guide explores the performance of this compound in comparison to alternatives like Paroxetine and Amitriptyline.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the robustness and accuracy of a bioanalytical method. Deuterated standards like this compound are favored because they co-elute closely with the analyte and exhibit similar ionization and fragmentation patterns, providing superior correction for matrix effects and extraction variability. Non-deuterated internal standards, while cost-effective, may have different chromatographic retention times and be affected differently by the sample matrix, potentially compromising data accuracy.

The following table summarizes key performance data for this compound and two common non-deuterated internal standards, compiled from various LC-MS/MS-based bioanalytical methods.

ParameterThis compoundParoxetineAmitriptyline
Linearity Range (ng/mL) 0.27 - 22[1]0.2 - 50 (for Paroxetine analysis)0.25 - 40[2]
Intra-day Precision (%CV) < 3.87[2]1.52 - 6.28 (for Paroxetine analysis)< 3.87[2]
Inter-day Precision (%CV) < 3.87[2]1.86 - 9.99 (for Paroxetine analysis)< 3.87[2]
Accuracy (%) 96.80 - 101.92[2]102.07 - 109.57 (for Paroxetine analysis)96.80 - 101.92[2]
Recovery (%) ~71[3]84.1 (for Paroxetine analysis)89.26[2]
Matrix Effect Generally low and compensated forCan be significant and differ from analyteCan be significant and differ from analyte

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative experimental protocols for fluoxetine analysis using different internal standards.

Method 1: Fluoxetine Analysis using this compound Internal Standard

This method describes a typical LC-MS/MS procedure for the quantification of fluoxetine in human plasma.

  • Sample Preparation: A protein precipitation method is commonly used. To 250 µL of human plasma, the internal standard (this compound) is added, followed by a precipitating agent such as acetonitrile (B52724). The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.[2]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., BDS Hypersil C18, 50 x 4.6 mm, 5 µm) is typically used.[2]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) is often employed. A common ratio is 55:45 (v/v).[2]

    • Flow Rate: A flow rate of 0.5 mL/min is maintained.[2]

    • Column Temperature: The column is typically maintained at a constant temperature, for instance, 45°C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity.

    • MRM Transitions:

      • Fluoxetine: m/z 310.1 → 44.2[2]

      • This compound: m/z 315.0 → 44.0

Method 2: Fluoxetine Analysis using Amitriptyline Internal Standard

This method outlines the use of a non-deuterated internal standard, amitriptyline, for fluoxetine quantification.

  • Sample Preparation: Similar to the method with the deuterated standard, protein precipitation is a common extraction technique. Amitriptyline is added to the plasma sample before the addition of the precipitating solvent.[2]

  • Chromatographic Conditions:

    • Column: A C18 column is suitable for separation.[2]

    • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer with formic acid (e.g., 55:45 v/v) can be used under isocratic conditions.[2]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[2]

  • Mass Spectrometric Detection:

    • Ionization: ESI in positive mode.

    • Detection Mode: MRM.

    • MRM Transitions:

      • Fluoxetine: m/z 310.1 → 44.2[2]

      • Amitriptyline: m/z 278.1 → 233.1[2]

Visualizing the Workflow

To better understand the experimental process and the logical flow of analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection calibration Calibration Curve detection->calibration quantification Quantification (Analyte/IS Peak Area Ratio) results Concentration Calculation quantification->results calibration->quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

signaling_pathway cluster_choice Internal Standard Selection cluster_considerations Performance Considerations cluster_outcome Resulting Data Quality start Start: Need for Fluoxetine Quantification choice Choose Internal Standard start->choice deuterated Deuterated IS (e.g., this compound) choice->deuterated Ideal non_deuterated Non-Deuterated IS (e.g., Paroxetine, Amitriptyline) choice->non_deuterated Alternative coelution Co-elution with Analyte deuterated->coelution matrix_effects Similar Matrix Effects deuterated->matrix_effects recovery Comparable Extraction Recovery deuterated->recovery cost Cost and Availability non_deuterated->coelution non_deuterated->matrix_effects non_deuterated->recovery non_deuterated->cost high_accuracy High Accuracy & Precision coelution->high_accuracy potential_bias Potential for Bias & Inaccuracy coelution:s->potential_bias:n matrix_effects->high_accuracy matrix_effects:s->potential_bias:n recovery->high_accuracy recovery:s->potential_bias:n

Caption: Logical relationships in internal standard selection.

References

Cross-Validation of Analytical Methods for Fluoxetine Utilizing Fluoxetine-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of fluoxetine (B1211875) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Fluoxetine-d6, is a cornerstone of modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high precision and accuracy. This guide provides a comparative overview of different analytical methods for fluoxetine, with a focus on the principles of cross-validation when transferring methods or comparing results between different laboratories or techniques.

Cross-validation is a critical regulatory requirement, as outlined in the FDA's M10 Bioanalytical Method Validation guidance, to ensure the consistency and reliability of data when more than one bioanalytical method is used within a study or across different studies.[1][2][3] This process involves analyzing the same set of quality control (QC) samples with two different validated methods to demonstrate that the results are comparable.

This guide will compare two prevalent sample preparation techniques for fluoxetine analysis in human plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), both employing this compound as an internal standard.

Experimental Protocols

Method 1: Protein Precipitation (PPT)

This method offers a rapid and straightforward approach for sample cleanup.[4][5]

  • Sample Preparation: To a 100 µL aliquot of human plasma, add 200 µL of methanol (B129727) containing this compound (internal standard).

  • Precipitation: Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Method 2: Automated Solid-Phase Extraction (SPE)

SPE provides a more rigorous cleanup, potentially reducing matrix effects and improving sensitivity.[6]

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with methanol followed by water.

  • Sample Loading: Load 100 µL of human plasma (pre-treated with the internal standard, this compound) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

Data Presentation: Comparison of Validation Parameters

The following table summarizes typical validation parameters for the two methods, compiled from various studies.[4][5][6][7]

Validation ParameterMethod 1: Protein Precipitation (PPT)Method 2: Solid-Phase Extraction (SPE)
Linearity Range 0.25 - 50 ng/mL0.20 - 30 ng/mL
Lower Limit of Quantification (LLOQ) 0.25 ng/mL0.20 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) Within ±15%Within ±15%
Mean Recovery ~85-95%~60-80%
Matrix Effect Generally acceptable, but may be more pronouncedMinimal due to cleaner extracts
Stability (Freeze-thaw, Bench-top, Long-term) StableStable

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ppt Method 1: Protein Precipitation cluster_spe Method 2: Solid-Phase Extraction plasma Plasma Sample is Add this compound (IS) plasma->is ppt_reagent Add Methanol is->ppt_reagent spe_load Load on SPE Cartridge is->spe_load vortex Vortex ppt_reagent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_evap->lcms data Data Acquisition & Processing lcms->data

Figure 1: Comparative workflow of Protein Precipitation and Solid-Phase Extraction methods.

cross_validation_logic cluster_methods Validated Analytical Methods cluster_analysis Analysis method_a Method A (e.g., Protein Precipitation) analysis_a Analyze with Method A method_a->analysis_a method_b Method B (e.g., Solid-Phase Extraction) analysis_b Analyze with Method B method_b->analysis_b qc_samples Identical Set of QC Samples (Low, Medium, High) qc_samples->analysis_a qc_samples->analysis_b results_a Results from Method A analysis_a->results_a results_b Results from Method B analysis_b->results_b comparison Compare Results (Statistical Analysis) results_a->comparison results_b->comparison conclusion Conclusion: Methods are Comparable / Not Comparable comparison->conclusion

Figure 2: Logical flow of a cross-validation study between two analytical methods.

References

Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The U.S. Food and Drug Administration (FDA) mandates rigorous standards for bioanalytical method validation to ensure the reliability and reproducibility of data submitted for regulatory review. A critical component of this validation is the appropriate use of an internal standard (IS). An IS is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[1][2] The selection and proper implementation of an IS are paramount for the accuracy and precision of the analytical data.[1]

This guide provides a comprehensive comparison of different internal standard strategies, supported by experimental data and detailed protocols, to assist researchers in aligning with FDA guidelines.

Comparison of Internal Standard Strategies

The choice of an internal standard significantly impacts assay performance. The FDA has a clear preference for stable isotope-labeled internal standards.[1][3]

Internal Standard TypeDescriptionAdvantagesDisadvantagesFDA Perspective
Stable Isotope-Labeled (SIL) IS An analog of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1]- Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization. - Considered the "gold standard" by the FDA and the scientific community.[1]- Can be expensive and time-consuming to synthesize. - Potential for isotopic interference if not adequately characterized.Highly Recommended/Preferred. The FDA considers SIL-IS the most appropriate choice for quantitative bioanalysis, particularly for LC-MS methods.[1][3]
Analog IS A molecule with physicochemical properties similar to the analyte but structurally different enough to be chromatographically separated and distinguished by the detector.[4]- More readily available and less expensive than SIL-IS. - Can provide adequate compensation for variability if carefully selected and validated.- May not perfectly mimic the analyte's behavior during sample preparation and analysis, leading to potential inaccuracies. - Differences in ionization efficiency compared to the analyte can be a source of error.Acceptable with Justification. While not the preferred choice, analog IS can be used if a SIL-IS is not available. The sponsor must provide a thorough justification and demonstrate its suitability for the method.
No Internal Standard The method relies solely on external calibration for quantification.- Simplifies the analytical procedure.- Highly susceptible to variability in sample preparation, injection volume, and instrument response, leading to poor accuracy and precision.Generally Unacceptable. The absence of an internal standard must be robustly justified and is rarely accepted for pivotal studies submitted to the FDA.[3]

Experimental Protocols for Internal Standard Evaluation

Thorough validation of the internal standard's performance is a key aspect of bioanalytical method validation.[5] The following are detailed methodologies for crucial experiments.

Internal Standard Response Variability Assessment

Objective: To ensure the consistency of the IS response across all samples in an analytical run.

Methodology:

  • Add a constant concentration of the internal standard to all calibration standards, quality control (QC) samples, and study samples.[2][4]

  • Process and analyze the samples as per the bioanalytical method.

  • Monitor the IS response (e.g., peak area) for each sample.

  • The variability of the IS response in the study samples should be comparable to that observed in the calibration standards and QCs.

  • Investigate any significant or systematic variations in the IS response, as this may indicate issues with sample processing, matrix effects, or instrument performance.[4][6] The FDA provides specific guidance on evaluating and addressing IS response variability.[4][6]

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[3]

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked into the mobile phase or a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and IS at the same concentrations as Set A.

    • Set C: Matrix from at least six different sources, processed, and then spiked with the analyte and IS.

  • Calculate the matrix factor (MF) for both the analyte and the IS:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • Calculate the IS-normalized MF. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be within an acceptable range (typically ≤15%).

Recovery Assessment

Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.

Methodology:

  • Prepare two sets of samples at three QC levels (low, medium, and high):

    • Set 1: Analyte and IS spiked into the biological matrix and subjected to the entire extraction procedure.

    • Set 2: Blank matrix extract spiked with the analyte and IS post-extraction, representing 100% recovery.[7]

  • Analyze both sets of samples.

  • Calculate the percent recovery for both the analyte and the IS at each concentration level:

    • % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100

  • While 100% recovery is not mandatory, it should be consistent and reproducible across the concentration range.[7]

Visualizing Key Processes

To further clarify the FDA's expectations, the following diagrams illustrate critical workflows and concepts in the use of internal standards.

Internal_Standard_Selection_Workflow start Begin Method Development is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS Available? is_needed->sil_available Yes justify_no_is Provide Robust Justification for No IS is_needed->justify_no_is No use_sil Select SIL-IS sil_available->use_sil Yes analog_available Is a Suitable Analog IS Available? sil_available->analog_available No validate_is Perform Full Method Validation with IS use_sil->validate_is use_analog Select Analog IS analog_available->use_analog Yes analog_available->justify_no_is No use_analog->validate_is justify_no_is->validate_is end Method Ready for Sample Analysis validate_is->end

Caption: Workflow for Internal Standard Selection.

IS_Response_Evaluation start Analyze Batch of Samples monitor_is Monitor IS Response in All Calibrators, QCs, and Samples start->monitor_is is_consistent Is IS Response Consistent and Comparable Across the Run? monitor_is->is_consistent accept_run Accept Analytical Run is_consistent->accept_run Yes investigate Investigate Cause of Variability is_consistent->investigate No end Finalize Data Reporting accept_run->end reanalyze Reanalyze Affected Samples (if necessary) investigate->reanalyze document Document Investigation and Corrective Actions reanalyze->document document->end

Caption: Evaluation of Internal Standard Response Variability.

References

Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis Under EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The European Medicines Agency (EMA), through its adoption of the ICH M10 guideline, sets a high bar for method validation.[1][2] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to ensure your bioanalytical methods are robust, reliable, and compliant.

Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] Their ability to mimic the analyte of interest during sample preparation, chromatography, and ionization allows for effective compensation for variability, leading to enhanced accuracy and precision.[4][5] Among SIL-ISs, deuterated standards are widely used due to their cost-effectiveness and broad availability.[6] However, understanding their performance characteristics in comparison to other standards, such as ¹³C-labeled standards, is crucial for optimal assay development.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The choice of internal standard can significantly impact assay performance. While deuterated standards offer substantial improvements over structural analogs, they are not without potential drawbacks. The ideal internal standard co-elutes perfectly with the analyte, ensuring that both are subjected to the same matrix effects.[6][7]

Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Accuracy (% Bias)Typical Precision (%CV)
Deuterated (²H) IS - Cost-effective- Widely available- Potential for chromatographic shift (isotope effect)[7][8]- Risk of back-exchange of deuterium (B1214612) atoms[9]± 5%< 5%
¹³C-Labeled IS - Co-elutes perfectly with the analyte[3][10]- Chemically more stable, no isotope exchange[3]- Higher cost- Less commercially available± 2%< 3%
Structural Analog IS - Readily available- Low cost- Does not perfectly mimic analyte behavior- May not adequately compensate for matrix effects[11]± 15%< 15%

Note: The performance data above is a summary from multiple sources and can vary depending on the specific analyte, matrix, and analytical method.[12]

Experimental Protocols for Critical Validation Parameters

Rigorous validation is essential to ensure the reliability of a bioanalytical method using a deuterated internal standard. The following are detailed protocols for key validation experiments as outlined in the ICH M10 guideline.[2]

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of the biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or an appropriate solvent.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and deuterated internal standard at the same concentrations as Set A.

    • Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and deuterated internal standard and then subjected to the full extraction procedure.

  • Calculate the matrix factor (MF) for each lot of matrix by dividing the peak area of the analyte in the presence of the matrix (Set B) by the peak area of the analyte in the neat solution (Set A).

  • The IS-normalized MF is then calculated by dividing the MF of the analyte by the MF of the deuterated internal standard.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[2]

Selectivity Assessment

Objective: To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.

Protocol:

  • Analyze blank samples from at least six individual sources of the matrix.

  • Analyze a blank sample spiked with the deuterated internal standard.

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

  • Acceptance Criteria:

    • In blank samples, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • The response at the retention time of the deuterated internal standard should be ≤ 5% of its response in a sample spiked with only the internal standard.[4]

Stability of Deuterated Internal Standard

Objective: To evaluate the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage conditions.

Protocol:

  • Stock Solution Stability: Prepare a stock solution of the deuterated internal standard. Analyze it immediately and after storage at room temperature and refrigerated conditions for specified durations.

  • Bench-Top Stability: Spike a blank matrix with the deuterated internal standard. Keep the samples at room temperature for a specified period and analyze them.

  • Freeze-Thaw Stability: Subject spiked matrix samples to multiple freeze-thaw cycles before analysis.

  • Long-Term Stability: Store spiked matrix samples at the intended storage temperature for an extended period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2][4]

Visualizing Key Bioanalytical Concepts

To further clarify the relationships and workflows in bioanalysis, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Spike with Deuterated IS Extraction Extraction Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution Chromatography Chromatographic Separation Reconstitution->Chromatography Ionization Ionization Chromatography->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Bioanalytical method workflow using a deuterated internal standard.

Matrix_Effect cluster_0 Analyte & IS Co-elution cluster_1 Chromatographic Shift (Isotope Effect) Coelution Analyte and IS Experience Same Matrix Effect Normalization Accurate Normalization Coelution->Normalization Shift Analyte and Deuterated IS Separate Slightly Inaccurate_Norm Inaccurate Normalization Differential_ME Experience Different Matrix Effects Shift->Differential_ME Differential_ME->Inaccurate_Norm

Impact of chromatographic co-elution on matrix effect compensation.

Conclusion: Making the Right Choice for Your Bioanalysis

The use of a stable isotope-labeled internal standard is strongly recommended by the EMA and other regulatory bodies.[13][14] While deuterated internal standards are a widely accepted and often used "gold standard," it is crucial to be aware of their potential limitations, such as chromatographic shifts due to the isotope effect.[7][15] For many applications, a well-validated method using a deuterated standard will provide reliable and accurate data. However, for assays where the highest level of precision and accuracy is required, or where significant matrix effects are observed, the use of a ¹³C-labeled internal standard is the superior choice.[3][10] Ultimately, the decision should be based on a thorough method development and validation process that demonstrates the chosen internal standard is "fit-for-purpose" and ensures the integrity of the bioanalytical data.

References

A Comparative Guide to Determining the Limit of Detection and Quantification for Fluoxetine Using Fluoxetine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of fluoxetine (B1211875) is paramount. This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of fluoxetine, with a specific focus on the use of its deuterated internal standard, Fluoxetine-d6. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1] The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), represents the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy.[1][2] These parameters are critical in bioanalytical method validation to ensure the reliability of results, particularly at low concentrations.[3][4]

Comparative Performance Data

The use of a deuterated internal standard like this compound is a common practice in LC-MS/MS analysis to improve the accuracy and precision of quantification by correcting for matrix effects and variability in sample processing.[5] The following table summarizes the LOD and LOQ values for fluoxetine from various studies, highlighting the performance of methods utilizing a deuterated internal standard.

Analytical MethodInternal StandardMatrixLOD (ng/mL)LOQ/LLOQ (ng/mL)Linear Range (ng/mL)Citation(s)
LC-MS/MSThis compoundHuman Plasma0.10.270.27 - 22[5]
LC-MS/MSFluoxetine-d5Human PlasmaNot Reported0.250.25 - 50[6][7][8]
LC-MS/MSFluoxetine-d5Human PlasmaNot Reported0.200.20 - 30[9]
LC-MS/MSFluoxetine-d5Human PlasmaNot Reported22 - 30[10]
UPLC-MS/MSThis compoundHuman SerumNot ReportedNot ReportedNot explicitly stated for fluoxetine alone[11]
LC-MS/MSAmitriptylineHuman PlasmaNot Reported0.270.25 - 40[12]
LC-MS/MSNot specifiedSimulated Gastric Fluid9.42 - 10.4028.15 - 31.235 - 200[13]
HPLCNot specifiedOral Solution6.76 µg/mL20.48 µg/mLNot specified

Note: Some studies use Fluoxetine-d5 as the internal standard, which is expected to have comparable performance to this compound due to their similar chemical and physical properties.

Experimental Protocols

The determination of LOD and LOQ is an integral part of the bioanalytical method validation process, which is guided by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[2][3][14] A typical experimental workflow involves several key stages:

1. Stock Solution and Standard Preparation:

  • Prepare a primary stock solution of fluoxetine and this compound in a suitable organic solvent like methanol (B129727).[10][12]

  • Perform serial dilutions to create working standard solutions of fluoxetine and a working solution of this compound.[12]

  • Spike blank biological matrix (e.g., human plasma) with the working standards to prepare calibration standards and quality control (QC) samples at various concentrations, including the expected LLOQ.[12]

2. Sample Preparation: The goal of sample preparation is to extract fluoxetine and this compound from the biological matrix and remove potential interferences. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent (e.g., methanol or acetonitrile) is added to the plasma sample to denature and precipitate proteins.[6][7][8][15]

  • Liquid-Liquid Extraction (LLE): This technique separates the analytes from the matrix based on their differential solubility in two immiscible liquid phases.[5]

  • Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analytes of interest while interferences are washed away.[9][10]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used to separate fluoxetine and this compound from other components in the sample.[9][16] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).[5][9][16]

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to ionize fluoxetine and this compound.[9][12] The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both fluoxetine and this compound, ensuring high selectivity and sensitivity.[5][9][12]

4. Data Analysis and Determination of LOD and LOQ:

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of fluoxetine to this compound against the nominal concentration of the calibration standards. A linear regression model is typically applied.

  • LOD Determination: The LOD can be determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

  • LOQ/LLOQ Determination: The LLOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision (typically a coefficient of variation [CV] ≤ 20%) and accuracy (typically within ±20% of the nominal value).[17]

Methodological Workflow

The following diagram illustrates the general workflow for determining the LOD and LOQ of fluoxetine using this compound.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Evaluation Stock_Solution Stock Solution Preparation (Fluoxetine & this compound) Working_Standards Working Standard & IS Solution Preparation Stock_Solution->Working_Standards Calibration_Samples Spiking of Blank Matrix (Calibration & QC Samples) Working_Standards->Calibration_Samples Sample_Extraction Sample Extraction (PPT, LLE, or SPE) Calibration_Samples->Sample_Extraction LC_Separation Chromatographic Separation (e.g., C18 column) Sample_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve LOD_LOQ_Determination LOD & LOQ Determination (S/N Ratio, Precision, Accuracy) Calibration_Curve->LOD_LOQ_Determination cluster_prep cluster_prep cluster_extraction cluster_extraction cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for LOD/LOQ determination of fluoxetine.

References

A Comparative Guide to Inter-laboratory Quantification of Fluoxetine Using Fluoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of fluoxetine (B1211875) in biological matrices, with a specific focus on methods utilizing Fluoxetine-d6 as a stable isotope-labeled internal standard. The data presented is synthesized from various independent laboratory validation studies to offer insights into the performance and variability of these methods across different research settings.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for fluoxetine quantification from different studies. All cited studies employ a deuterated internal standard, which is crucial for correcting matrix effects and improving the accuracy and precision of the assay.

Parameter Study 1 Study 2 Study 3 Study 4
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS
Matrix Dried Blood SpotsWhole BloodHuman PlasmaHuman Plasma
Internal Standard This compoundThis compoundFluoxetine-d5Deuterated Fluoxetine
Linearity Range (ng/mL) 10 - 7502.5 - 9000.05 - 200.27 - 22
Accuracy (%) 97.98 - 110.44Generally within 20%< ± 15% (bias)Not explicitly stated
Precision (CV%) 3.13 - 9.61Generally within 15%< 15%Not explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 102.50.050.27
Extraction Method Liquid ExtractionSolid-Phase ExtractionSupported Liquid ExtractionLiquid-Liquid Extraction
Citation [1][2][3][4]

Detailed Experimental Protocols

The following is a representative experimental protocol for the quantification of fluoxetine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices reported in the literature.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

    • Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate fluoxetine from other components and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fluoxetine: m/z 310.1 → 44.2[5]

      • This compound: (The exact m/z would be approximately 316.1, with the fragment ion likely remaining the same or having a corresponding shift if the deuterium (B1214612) labels are on the fragment portion).

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity for each analyte.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the quantification of fluoxetine.

G cluster_prep Sample Preparation plasma 1. Plasma Sample Collection add_is 2. Add this compound (Internal Standard) plasma->add_is precipitate 3. Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifugation vortex->centrifuge supernatant 6. Supernatant Transfer centrifuge->supernatant evaporate 7. Evaporation to Dryness supernatant->evaporate reconstitute 8. Reconstitution in Mobile Phase evaporate->reconstitute

Caption: Workflow for plasma sample preparation using protein precipitation.

G cluster_analysis LC-MS/MS Analysis injection 1. Injection of Prepared Sample hplc 2. HPLC Separation (C18 Column) injection->hplc ionization 3. Electrospray Ionization (ESI+) hplc->ionization ms1 4. Quadrupole 1 (Q1): Precursor Ion Selection ionization->ms1 ms2 5. Quadrupole 2 (q2): Collision-Induced Dissociation ms1->ms2 ms3 6. Quadrupole 3 (Q3): Product Ion Selection ms2->ms3 detection 7. Detector ms3->detection quantification 8. Data Acquisition and Quantification detection->quantification

Caption: Workflow for the LC-MS/MS analysis of fluoxetine.

References

Navigating ICH M10: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The International Council for Harmonisation's (ICH) M10 guideline on bioanalytical method validation provides a global standard for ensuring the reliability of these methods. A critical component of a robust bioanalytical assay, particularly in liquid chromatography-mass spectrometry (LC-MS), is the choice of an appropriate internal standard (IS). This guide offers an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (analog) internal standards, supported by experimental data and detailed methodologies, to align with the principles of ICH M10.

Stable isotope-labeled internal standards, particularly deuterated standards, are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical process, including sample extraction, chromatographic separation, and ionization efficiency.[2][3] The ICH M10 guideline recommends the use of a stable isotope-labeled analyte as the IS whenever possible for mass spectrometry-based methods.[4][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data accuracy and precision.[6] The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from published studies and representative data.

Table 1: Comparison of Accuracy and Precision

AnalyteInternal Standard TypeConcentration LevelAccuracy (%)Precision (%CV)
Tacrolimus (B1663567) Deuterated (Tacrolimus-¹³C, ²H₂)Low QC99.55<3.09
Mid QC100.21<2.50
High QC100.63<1.85
Analog (Ascomycin)Low QC97.35<3.63
Mid QC98.90<2.89
High QC101.71<2.15
Data based on a study of tacrolimus analysis, demonstrating the tighter control over accuracy and precision with a deuterated IS.[4]

Table 2: Comparison of Matrix Effect Compensation

AnalyteInternal Standard TypeNumber of Matrix LotsIS-Normalized Matrix Factor (%CV)
Analyte X Deuterated6≤ 5.0
Analog6≤ 15.0
Representative data illustrating the superior ability of a deuterated IS to compensate for variability in matrix effects across different biological samples. A lower coefficient of variation (CV) indicates better compensation.[1][7]

Experimental Protocols

To ensure the suitability of an internal standard and validate a bioanalytical method according to ICH M10, a series of key experiments must be performed. The following are detailed methodologies for critical validation experiments when using a deuterated internal standard.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated IS from endogenous matrix components and other potential interferences.[8]

Protocol:

  • Obtain at least six individual lots of the blank biological matrix.

  • Prepare the following sets of samples:

    • Set 1 (Blank): Six different lots of blank matrix without analyte or IS.

    • Set 2 (Zero Sample): Blank matrix spiked with the deuterated IS at its working concentration.

    • Set 3 (LLOQ): Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS at its working concentration.

  • Analyze the samples according to the established LC-MS/MS method.

  • Acceptance Criteria:

    • In the blank samples (Set 1), the response at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ, and the response at the retention time of the IS should be ≤ 5% of the mean IS response in the LLOQ samples.

    • In the zero sample (Set 2), the response at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated IS.[1][8]

Protocol:

  • Obtain at least six individual lots of the blank biological matrix.

  • Prepare three sets of samples at low and high concentrations of the analyte and the working concentration of the deuterated IS:

    • Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix.

  • Calculate the matrix factor (MF) for the analyte and the IS for each lot by dividing the peak area in Set B by the mean peak area in Set A.

  • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF for each lot.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter of the data (precision).

Protocol:

  • Prepare calibration standards and quality control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high.

  • Analyze at least three batches of QCs on different days. Each batch should include a calibration curve and at least six replicates of each QC level.

  • Acceptance Criteria:

    • The mean accuracy at each QC level should be within ±15% of the nominal value (±20% at the LLOQ).

    • The precision (%CV) at each QC level should not exceed 15% (20% at the LLOQ).

Mandatory Visualizations

To better understand the experimental workflows and logical relationships, the following diagrams are provided.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Deuterated IS Sample->Spike_IS Extraction Sample Extraction (e.g., SPE, LLE, PPT) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical method validation workflow with a deuterated internal standard.

is_selection_logic Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Deuterated_Preferred Use Deuterated IS (Preferred according to ICH M10) SIL_Available->Deuterated_Preferred Yes Analog_IS Use Analog IS SIL_Available->Analog_IS No Justify Justify Absence of SIL-IS Analog_IS->Justify Validate Thoroughly Validate Method (Focus on Matrix Effects and Recovery) Justify->Validate

Caption: Logical decision pathway for internal standard selection in bioanalytical methods.

References

Safety Operating Guide

Navigating the Disposal of Fluoxetine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Fluoxetine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine. Adherence to these guidelines will help mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for Fluoxetine hydrochloride, the parent compound, indicates that it can be harmful if swallowed and may cause skin and serious eye irritation.[1] Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3] In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]

Waste Classification: A Critical First Step

Proper disposal begins with the correct classification of the waste. While specific regulations may vary by state and local jurisdiction, pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

This compound should be treated as a hazardous chemical waste . Although not specifically listed on the EPA's P or U lists of hazardous wastes, its toxicological properties, as indicated by the SDS of the parent compound, may qualify it as a characteristic hazardous waste under the "D" list for toxicity. A formal waste characterization by your institution's Environmental Health and Safety (EHS) department is the definitive step.

Deuterated compounds, while having altered metabolic profiles, are generally handled for disposal based on the hazardous properties of the non-deuterated parent compound.

Step-by-Step Disposal Protocol

Once classified as hazardous waste, this compound must be disposed of following strict protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4] Improper disposal can lead to environmental contamination and significant regulatory penalties.

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".

    • The label must include the full chemical name: "This compound ".

    • Note any solvents or other chemicals mixed with the waste.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • The storage area should be secure and away from incompatible materials. The SDS for Fluoxetine hydrochloride lists strong oxidizing agents as incompatible.[2]

  • Request for Pickup:

    • When the container is full (not exceeding 90% capacity) or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

    • Do not attempt to transport the hazardous waste yourself. Transportation of hazardous waste is regulated by the Department of Transportation (DOT) and requires specific training and documentation.[5][6]

  • Final Disposal Method:

    • The ultimate disposal method for hazardous pharmaceutical waste is typically incineration at a licensed and permitted facility.[6] This high-temperature destruction process ensures that the active pharmaceutical ingredient is rendered non-retrievable and environmentally inert.

Quantitative Data Summary

For laboratory purposes, it is essential to be aware of the physical and chemical properties of this compound that inform its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₇H₁₂D₆F₃NOPubChem
Molecular Weight 315.36 g/mol PubChem
Physical State SolidFisher Scientific[2]
Melting Point 158 - 159 °C / 316.4 - 318.2 °F (for Fluoxetine HCl)Fisher Scientific[2]
Incompatible Materials Strong oxidizing agentsFisher Scientific[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Fluoxetine_Disposal_Workflow This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood classify Classify as Hazardous Chemical Waste fume_hood->classify collect Collect Waste in a Compatible, Labeled Container classify->collect Yes label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' List all contents Date collect->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup transport Waste Transported by Authorized Personnel request_pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate end End: Compliant Disposal incinerate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.